3-Oxo-4-phenylbutanamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-oxo-4-phenylbutanamide |
InChI |
InChI=1S/C10H11NO2/c11-10(13)7-9(12)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |
InChI Key |
UDSDVAYDAHFQRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-oxo-4-phenylbutanamide
This guide provides a comprehensive experimental protocol for the synthesis of 3-oxo-4-phenylbutanamide, a valuable chemical intermediate. The synthesis is presented as a two-step process, commencing with the formation of an ester precursor, ethyl 3-oxo-4-phenylbutanoate, followed by its amidation to yield the final product. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the intermediate product involved in this synthetic protocol.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |
| Phenylacetyl Chloride | C₈H₇ClO | 154.59 | 1.17 | -60 | 193 |
| Meldrum's Acid | C₆H₈O₄ | 144.13 | 1.44 | 94-95 | Decomposes |
| Pyridine | C₅H₅N | 79.10 | 0.982 | -42 | 115 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 | -96.7 | 39.6 |
| Ethanol | C₂H₆O | 46.07 | 0.789 | -114 | 78.37 |
| Ethyl 3-oxo-4-phenylbutanoate | C₁₂H₁₄O₃ | 206.24 | 1.087 | N/A | 277-279 |
| Ammonia (in Ethanol) | NH₃ | 17.03 | N/A | N/A | N/A |
| This compound | C₁₀H₁₁NO₂ | 177.20 | N/A | N/A | N/A |
Experimental Protocols
This synthesis is divided into two primary stages: the preparation of the intermediate ester and its subsequent conversion to the target amide.
Part 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate
This procedure is adapted from a known method for synthesizing β-keto esters.
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
-
Anhydrous Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Phenylacetyl chloride
-
2N Hydrochloric Acid (HCl)
-
Anhydrous Ethanol
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether
Procedure:
-
To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) and anhydrous pyridine (2.4 eq) in dichloromethane, phenylacetyl chloride (1.0 eq) is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional hour.
-
The reaction is quenched by the addition of 2N aqueous HCl.
-
The organic phase is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are collected, and the solvent is evaporated to yield a light yellow solid.
-
The solid is washed with a small amount of ethanol to afford a white crystalline product.
-
This intermediate is then refluxed with anhydrous ethanol for 2.5 hours.
-
After cooling, the ethanol is removed under reduced pressure to yield a light yellow oil.
-
The crude product can be purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to give pure ethyl 3-oxo-4-phenylbutanoate.
Part 2: Synthesis of this compound
This part of the protocol describes the amidation of the previously synthesized β-keto ester.
Materials:
-
Ethyl 3-oxo-4-phenylbutanoate
-
Saturated solution of ammonia in ethanol
-
Methanol
Procedure:
-
Ethyl 3-oxo-4-phenylbutanoate (1.0 eq) is dissolved in methanol.
-
A saturated solution of ammonia in ethanol is added to the reaction mixture.
-
The mixture is stirred in a sealed pressure vessel and heated to 100 °C for approximately 3 hours.
-
The reaction is monitored for the consumption of the starting ester.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess ammonia are removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield this compound.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization of 3-oxo-4-phenylbutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-oxo-4-phenylbutanamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document outlines a proposed synthetic route and provides predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented.
Synthesis and Spectroscopic Analysis Workflow
The synthesis and subsequent spectroscopic analysis of this compound can be streamlined into a logical workflow. This process begins with the chemical synthesis of the target compound, followed by purification and characterization using various spectroscopic techniques to confirm its identity and purity.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the ammonolysis of a suitable ester precursor, such as ethyl 3-oxo-4-phenylbutanoate. This ester can be synthesized via a Claisen condensation reaction between ethyl phenylacetate and acetone.
Reaction Scheme:
-
Claisen Condensation: Ethyl phenylacetate reacts with acetone in the presence of a strong base (e.g., sodium ethoxide) to form ethyl 3-oxo-4-phenylbutanoate.
-
Ammonolysis: The resulting ester, ethyl 3-oxo-4-phenylbutanoate, is then treated with ammonia to yield this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 5.5 - 6.5 | Broad Singlet | 2H | Amide protons (-CONH₂) |
| ~ 3.80 | Singlet | 2H | Methylene protons adjacent to phenyl group (-CH₂-Ph) |
| ~ 3.50 | Singlet | 2H | Methylene protons adjacent to carbonyl group (-CH₂-CO-) |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205 | Ketone carbonyl carbon (C=O) |
| ~ 170 | Amide carbonyl carbon (C=O) |
| ~ 134 | Quaternary aromatic carbon (C-ipso) |
| ~ 129 | Aromatic carbons (CH) |
| ~ 128 | Aromatic carbons (CH) |
| ~ 127 | Aromatic carbons (CH) |
| ~ 50 | Methylene carbon adjacent to phenyl group (-CH₂-Ph) |
| ~ 45 | Methylene carbon adjacent to carbonyl group (-CH₂-CO-) |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350, ~3180 | Strong, Broad | N-H stretching (amide) |
| ~ 3060 | Medium | Aromatic C-H stretching |
| ~ 2950 | Medium | Aliphatic C-H stretching |
| ~ 1715 | Strong | C=O stretching (ketone) |
| ~ 1670 | Strong | C=O stretching (amide I band) |
| ~ 1600 | Medium | N-H bending (amide II band) |
| ~ 1495, 1450 | Medium | Aromatic C=C stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 177 | [M]⁺, Molecular ion |
| 160 | [M - NH₃]⁺ |
| 134 | [M - CH₂CONH₂]⁺ |
| 91 | [C₇H₇]⁺, Tropylium ion (base peak) |
| 77 | [C₆H₅]⁺, Phenyl cation |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1]
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.[1]
-
If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube.[1]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.[1]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Clean the ATR crystal and press arm thoroughly after the measurement.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
For direct insertion probe analysis, a small amount of the solid sample is placed in a capillary tube which is then inserted into the mass spectrometer.
-
For analysis via gas chromatography-mass spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[2]
-
-
Data Acquisition:
-
The sample is introduced into the ion source of the mass spectrometer.[3]
-
In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[3]
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[3]
-
A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[3]
-
This guide provides a comprehensive framework for the synthesis and spectroscopic characterization of this compound. Researchers can utilize the predicted data and experimental protocols to facilitate the identification and confirmation of this compound in their studies.
References
An In-depth Technical Guide to 3-oxo-4-phenylbutanamide: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-4-phenylbutanamide is a β-keto amide, a class of organic compounds characterized by a ketone functional group at the β-position relative to an amide. This structural motif imparts a unique reactivity profile, making it a valuable synthon in organic synthesis. While specific research on this compound is limited, its chemical behavior can be largely understood through the well-established chemistry of β-keto amides. This guide provides a comprehensive overview of the predicted chemical properties, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
Due to the scarcity of direct experimental data for this compound, its properties are predicted based on its structural analogues and the general characteristics of β-keto amides.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₁NO₂ | - |
| Molecular Weight | 177.20 g/mol | - |
| Appearance | White to off-white solid | Based on similar β-keto amides. |
| Melting Point | 80-100 °C | Broad range predicted due to potential tautomerism and crystallinity differences. For comparison, the isomer 3-oxo-N-phenylbutanamide has a melting point of 85-89 °C.[1] |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding capabilities of the amide group. Decomposition at elevated temperatures is common for β-keto compounds. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. | The amide and ketone groups allow for hydrogen bonding with protic solvents. |
| pKa | ~10-11 | The α-protons between the two carbonyl groups are acidic due to resonance stabilization of the resulting enolate. |
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Chemical Shifts / Frequencies | Key Features |
| ¹H NMR | δ ~7.2-7.4 ppm (m, 5H), ~3.8 ppm (s, 2H), ~3.5 ppm (s, 2H), ~6.5-7.5 ppm (br s, 2H) | Phenyl protons, methylene protons adjacent to the phenyl group, methylene protons alpha to the amide carbonyl, and amide protons. The α-methylene protons may appear as a singlet or AB quartet depending on the solvent and temperature. |
| ¹³C NMR | δ ~200-205 ppm, ~170-175 ppm, ~135 ppm, ~128-130 ppm, ~50 ppm, ~45 ppm | Ketone carbonyl, amide carbonyl, ipso-carbon of the phenyl ring, other aromatic carbons, methylene carbon adjacent to the phenyl group, and the α-methylene carbon. |
| IR Spectroscopy | ~3350-3180 cm⁻¹ (N-H stretch), ~1710 cm⁻¹ (C=O ketone stretch), ~1660 cm⁻¹ (C=O amide I band), ~1600 cm⁻¹ (C=C aromatic stretch) | Characteristic peaks for the primary amide and the two carbonyl groups. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 177 | Fragmentation patterns would likely involve cleavage alpha to the carbonyl groups and loss of the amide group. |
Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the presence of the acidic α-protons and the two electrophilic carbonyl carbons. This dual reactivity makes it a versatile intermediate in organic synthesis.[2]
Tautomerism
Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers. The equilibrium between these forms is influenced by the solvent and temperature.
Keto-enol tautomerism in this compound.
Reactions at the α-Position
The methylene group flanked by the two carbonyls is acidic and can be deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
-
Alkylation: The enolate can be alkylated with alkyl halides.
-
Aldol Condensation: Reaction with aldehydes or ketones leads to aldol adducts.
-
Michael Addition: The enolate can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.
Reactions at the Carbonyl Groups
Both the ketone and amide carbonyls are electrophilic and can be attacked by nucleophiles. The ketone is generally more reactive than the amide.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride.
-
Cyclization Reactions: The dicarbonyl moiety is a key precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazines can yield pyrazoles, and reaction with hydroxylamine can give isoxazoles. The Friedländer annulation, a reaction with 2-aminoaryl aldehydes or ketones, can be used to synthesize quinolines.[2]
Reactivity map of this compound.
Experimental Protocols
Synthesis of Ethyl 3-oxo-4-phenylbutanoate (Precursor)
A common method for the synthesis of β-keto esters is the Claisen condensation. However, for this specific structure, a more direct route involves the acylation of a malonic ester derivative.
Protocol:
-
Preparation of the Magnesium Enolate of Monoethyl Malonate: To a suspension of monoethyl potassium malonate in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylamine followed by magnesium chloride. Stir the mixture at room temperature for 3-4 hours to form the magnesium enolate.
-
Acylation: Cool the reaction mixture to 0 °C and add a solution of 2-phenylacetyl chloride in THF dropwise.
-
Workup: After the reaction is complete, quench with an acidic aqueous solution (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of this compound from Ethyl 3-oxo-4-phenylbutanoate
The conversion of the β-keto ester to the primary β-keto amide can be achieved by direct ammonolysis.
Protocol:
-
Ammonolysis: Dissolve ethyl 3-oxo-4-phenylbutanoate in an excess of a concentrated solution of ammonia in methanol.
-
Reaction: Stir the solution in a sealed vessel at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Remove the solvent and excess ammonia under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Proposed synthetic workflow for this compound.
Relevance in Drug Development
β-Keto amides are prevalent structural motifs in a wide range of biologically active compounds and natural products.[3] Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to chelate metal ions, makes them attractive pharmacophores.
While there is no specific reported biological activity for this compound, the general class of β-keto amides has been explored for various therapeutic applications, including:
-
Enzyme Inhibition: The β-dicarbonyl moiety can mimic the transition state of certain enzymatic reactions, leading to inhibitory activity.
-
Antimicrobial Agents: Some β-keto amides have shown antibacterial and antifungal properties.
-
Scaffolds for Combinatorial Chemistry: The versatile reactivity of β-keto amides makes them ideal starting points for the generation of diverse compound libraries for high-throughput screening.
The synthesis of this compound and its derivatives could lead to the discovery of novel compounds with interesting pharmacological profiles. The phenyl group offers a site for further functionalization to modulate properties such as potency, selectivity, and pharmacokinetics.
Conclusion
This compound, while not extensively studied, represents a molecule with significant potential in organic synthesis and medicinal chemistry. Its reactivity, characteristic of β-keto amides, allows for a wide range of chemical transformations, making it a valuable building block for the construction of more complex molecules, including various heterocyclic systems. The synthetic protocols outlined in this guide provide a practical approach to accessing this compound for further investigation. For researchers and professionals in drug development, the exploration of this compound and its derivatives may unveil novel therapeutic agents. Further research is warranted to fully characterize its physical and chemical properties and to explore its potential biological activities.
References
In-depth Technical Guide: 3-oxo-4-phenylbutanamide (4-oxo-4-phenylbutanamide)
For Researchers, Scientists, and Drug Development Professionals
Core Identifiers and Physicochemical Properties
The compound of interest, systematically named 4-oxo-4-phenylbutanamide, is a keto amide derivative of butyric acid. For clarity and accurate identification, this guide will use the IUPAC name 4-oxo-4-phenylbutanamide, which corresponds to the structure where the phenyl and oxo groups are at the terminal carbon opposite the amide.
A crucial identifier for this compound is its CAS Registry Number. While initial searches for "3-oxo-4-phenylbutanamide" can be ambiguous and lead to isomeric structures, the definitive CAS number for the intended molecule is 23132-29-8 [1].
Table 1: Chemical Identifiers for 4-oxo-4-phenylbutanamide
| Identifier | Value | Source |
| CAS Number | 23132-29-8 | [1] |
| PubChem CID | 520022 | [2] |
| IUPAC Name | 4-oxo-4-phenylbutanamide | [2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)N | [2] |
| InChI | InChI=1S/C10H11NO2/c11-10(13)7-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | [2] |
| InChIKey | PNPJKWAGJXUHIQ-UHFFFAOYSA-N | [2] |
Table 2: Computed Physicochemical Properties of 4-oxo-4-phenylbutanamide
| Property | Value | Unit | Source |
| Molecular Weight | 177.20 | g/mol | [2] |
| XLogP3 | 0.6 | [2] | |
| Hydrogen Bond Donor Count | 1 | [2] | |
| Hydrogen Bond Acceptor Count | 2 | [2] | |
| Rotatable Bond Count | 3 | [2] | |
| Exact Mass | 177.078978594 | Da | [2] |
| Monoisotopic Mass | 177.078978594 | Da | [2] |
| Topological Polar Surface Area | 60.2 | Ų | [2] |
| Heavy Atom Count | 13 | [2] |
Experimental Protocols
Synthesis of 4-oxo-4-phenylbutanamide
Synthesis of the Precursor: 4-oxo-4-phenylbutanoic acid
A well-established method for the synthesis of 4-oxo-4-phenylbutanoic acid is the Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride[3][4].
Experimental Workflow for Precursor Synthesis
General Procedure for Amidation (Hypothetical)
The conversion of 4-oxo-4-phenylbutanoic acid to 4-oxo-4-phenylbutanamide would typically proceed through an initial activation of the carboxylic acid, followed by reaction with an ammonia source.
-
Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester.
-
Reaction with Ammonia: The activated carboxylic acid derivative is then reacted with ammonia (or a protected form) to form the primary amide.
Logical Relationship for Amidation
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the signaling pathways directly associated with 4-oxo-4-phenylbutanamide.
However, research on structurally related compounds provides some insights into potential areas of investigation:
-
Derivatives of 4-oxo-butanoic acid have been explored as S1P₁ receptor agonists, which are relevant in the treatment of autoimmune diseases[5].
-
Other complex molecules incorporating a 4-oxo-amide moiety have shown anticancer activity. For instance, 4-oxo-N-(4-hydroxyphenyl)retinamide, a metabolite of fenretinide, induces apoptosis in cancer cells through reactive oxygen species (ROS) generation, endoplasmic reticulum (ER) stress, and JNK activation. It also acts as an antimicrotubule agent, leading to mitotic arrest[6][7].
Hypothetical Signaling Pathway Based on Related Compounds
The following diagram illustrates a potential mechanism of action if 4-oxo-4-phenylbutanamide were to exhibit anticancer properties similar to other 4-oxo amides.
It is important to emphasize that this pathway is speculative and requires experimental validation for 4-oxo-4-phenylbutanamide. The exploration of this compound's biological effects could be a promising area for future research, particularly in the fields of oncology and immunology.
References
- 1. rsc.org [rsc.org]
- 2. 4-Oxo-4-phenylbutanamide | C10H11NO2 | CID 520022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium : Oriental Journal of Chemistry [orientjchem.org]
- 5. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 7. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
starting materials for 3-oxo-4-phenylbutanamide synthesis
Synthesis of 3-oxo-4-phenylbutanamide: A Technical Guide
Introduction
This compound is a ketoamide of interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive β-keto-amide functionality, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, detailing the necessary starting materials and experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategies
The synthesis of this compound can be approached through several key pathways. The most common and practical strategies involve the formation of the corresponding ester, ethyl 3-oxo-4-phenylbutanoate, followed by amidation. Direct methods from other starting materials are also considered.
Route 1: From Phenylacetyl Chloride and Meldrum's Acid
This two-step approach is an efficient method for producing the target compound. It begins with the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with phenylacetyl chloride, followed by alcoholysis to yield the β-keto ester, which is then converted to the amide.
Step 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate
In this step, phenylacetyl chloride is reacted with Meldrum's acid in the presence of a base, typically pyridine, to form an intermediate which is then refluxed with ethanol to produce ethyl 3-oxo-4-phenylbutanoate.[1]
Step 2: Amidation of Ethyl 3-oxo-4-phenylbutanoate
The resulting β-keto ester can be converted to this compound by reaction with ammonia. This is a standard transformation, although a specific protocol for this particular substrate is not detailed in the provided search results. A general procedure would involve treating the ester with a concentrated aqueous or alcoholic solution of ammonia.
Experimental Protocol (Route 1):
Synthesis of Ethyl 3-oxo-4-phenylbutanoate: [1]
-
To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (23.75 g, 0.165 mol) and anhydrous pyridine (32.5 mL, 0.4 mol) in dichloromethane (100 mL), phenylacetyl chloride (25.50 g, 0.165 mol) is added dropwise at 0 °C.
-
The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for another hour.
-
The reaction is quenched by the addition of 100 mL of 2N aqueous HCl.
-
The organic phase is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are evaporated to yield a light yellow solid.
-
The solid is washed with a small amount of ethanol to give a white crystal, which is then refluxed with anhydrous ethanol (250 mL) for 2.5 hours.
-
After concentration under reduced pressure, a light yellow oil of ethyl 3-oxo-4-phenylbutanoate is obtained. This can be purified by column chromatography.
Amidation of Ethyl 3-oxo-4-phenylbutanoate (General Procedure):
-
Ethyl 3-oxo-4-phenylbutanoate is dissolved in a suitable solvent such as methanol or ethanol.
-
The solution is saturated with ammonia gas at 0 °C or treated with a concentrated aqueous solution of ammonium hydroxide.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by recrystallization or column chromatography.
Route 2: From Monoethyl Malonate and Phenacyl Chloride
This route also proceeds through the ethyl ester intermediate. It involves the reaction of the potassium salt of monoethyl malonate with phenacyl chloride.
Experimental Protocol (Route 2): [1]
Synthesis of Ethyl 3-oxo-4-phenylbutanoate:
-
Monoethyl monopotassium malonate (12.9 g, 2.3 equivalents) is mixed with tetrahydrofuran (200 ml), and the mixture is cooled to 5°C.
-
Triethylamine (8.2 g, 2.5 equivalents) and magnesium chloride (8.62 g, 2.8 equivalents) are added, and the mixture is stirred at 5 to 20°C for 3 hours.
-
The reaction mixture is cooled to 5°C, and phenacyl chloride (5 g, 32 mmol, 1 equivalent) is gradually added.
-
The mixture is stirred at 5 to 20°C for 63 hours.
-
The mixture is cooled to 5°C, and 1 N hydrochloric acid (30 ml) is added.
-
Tetrahydrofuran is evaporated under reduced pressure, and the residue is extracted with ethyl acetate (50 ml).
-
The organic layer is washed sequentially with 1 N hydrochloric acid (30 ml), water (10 ml), saturated aqueous sodium bicarbonate solution (30 ml), and water (10 ml).
-
The solvent is evaporated under reduced pressure to obtain ethyl 3-oxo-4-phenylbutanoate as a pale yellow oil.
The subsequent amidation step would follow the general procedure described in Route 1.
Route 3: From Phenylacetonitrile
While a direct conversion of phenylacetonitrile to this compound is not commonly reported, a multi-step synthesis proceeding through phenylacetic acid is feasible.
Step 1: Hydrolysis of Phenylacetonitrile to Phenylacetic Acid
Phenylacetonitrile can be hydrolyzed to phenylacetic acid under acidic or basic conditions.[2][3] For example, heating with hydrochloric acid can achieve this transformation.[2]
Step 2: Conversion of Phenylacetic Acid to Phenylacetyl Chloride
Phenylacetic acid can be converted to the more reactive phenylacetyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Step 3: Synthesis of this compound
The resulting phenylacetyl chloride can then be used as described in Route 1.
Experimental Protocol (Route 3):
Hydrolysis of Phenylacetonitrile: [2]
-
Benzyl cyanide (phenylacetonitrile) is heated to 50-100 °C.
-
Hydrochloric acid is added dropwise (molar ratio of HCl to benzyl cyanide is 1.2-5:1).
-
The reaction is maintained at this temperature for 1-5 hours until the benzyl cyanide is consumed.
-
Standard workup procedures are then used to isolate the phenylacetic acid.
Conversion to Phenylacetyl Chloride (General Procedure):
-
Phenylacetic acid is mixed with an excess of thionyl chloride.
-
The mixture is gently refluxed until the evolution of gas ceases.
-
Excess thionyl chloride is removed by distillation, often with the aid of a co-solvent like toluene, to yield crude phenylacetyl chloride, which can be used directly or purified by vacuum distillation.
The subsequent steps would follow the procedure outlined in Route 1.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of the key intermediate, ethyl 3-oxo-4-phenylbutanoate.
| Starting Materials | Product | Yield (%) | Reference |
| Meldrum's Acid and Phenylacetyl Chloride | Ethyl 3-oxo-4-phenylbutanoate | 98.8 | [1] |
| Monoethyl Monopotassium Malonate and Phenacyl Chloride | Ethyl 3-oxo-4-phenylbutanoate | 86 | [1] |
Logical Workflow for Synthesis Planning
The selection of a synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The following diagram illustrates a logical workflow for planning the synthesis of this compound.
The synthesis of this compound is most effectively achieved through a two-step process involving the preparation of ethyl 3-oxo-4-phenylbutanoate followed by amidation. The route starting from Meldrum's acid and phenylacetyl chloride offers a very high yield for the ester intermediate. The choice of the most suitable synthetic pathway will ultimately be determined by the specific constraints and resources of the research environment. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this valuable chemical intermediate.
References
The Biological Versatility of 3-Oxo-4-phenylbutanamide Analogs: A Technical Guide
Introduction
The 3-oxo-4-phenylbutanamide scaffold is a key structural motif in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities. While the parent compound itself is not extensively studied for its bioactivity, its analogs have demonstrated a broad spectrum of pharmacological effects, including anticonvulsant, anticancer, and antimicrobial properties. This technical guide provides an in-depth overview of the biological activities of various this compound analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways to support researchers and drug development professionals.
Anticonvulsant Activity of this compound Analogs
A significant area of investigation for derivatives of this compound has been in the discovery of novel anticonvulsant agents. Certain analogs, particularly (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides and quinazolin-4-(3H)-one derivatives, have shown promising activity in preclinical models of epilepsy.
Quantitative Anticonvulsant Activity Data
The anticonvulsant efficacy of selected analogs has been quantified in rodent models, primarily through the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The effective dose 50 (ED50), which represents the dose required to protect 50% of the animals from seizures, is a key metric.
| Compound Class | Analog | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | Reference |
| Pyrrolidine-2,5-dione Acetamides | Compound 14 (3-CF3 derivative) | 49.6 | 67.4 | [1] |
| Quinazolin-4(3H)-ones | Methoxylated derivatives (e.g., 4j, 4k, 4l) | Showed significant activity at 100 and 300 mg/kg | Compound 4k was the most active | [2] |
| Quinazolin-4(3H)-ones | Compound 8b (p-CN-C6H4- derivative) | - | Showed most potent activity in the series | [3] |
Note: A '-' indicates that specific quantitative data was not provided in the cited source, although activity was reported.
Experimental Protocols for Anticonvulsant Screening
1. Maximal Electroshock (MES) Test: This test is a well-established model for generalized tonic-clonic seizures.
-
Animal Model: Mice are typically used.
-
Procedure: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes. This stimulus induces a tonic hindlimb extension in unprotected animals.
-
Drug Administration: The test compounds are administered intraperitoneally at various doses prior to the electrical stimulus.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. The ED50 is calculated from the dose-response data.[1][2]
2. Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify agents effective against myoclonic and absence seizures.
-
Animal Model: Mice are commonly used.
-
Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously. This typically induces clonic seizures lasting for at least 5 seconds.
-
Drug Administration: The test compounds are administered at various doses before the PTZ injection.
-
Endpoint: The absence of clonic seizures within a specified observation period (e.g., 30 minutes) indicates protection. The ED50 is determined from the dose-response data.[1][2]
Visualization of Anticonvulsant Screening Workflow
Caption: Workflow for the synthesis and in vivo screening of anticonvulsant compounds.
Proposed Mechanism of Action: GABAergic Modulation
Many anticonvulsant drugs exert their effects by modulating GABAergic neurotransmission. It is hypothesized that some of the active quinazolin-4(3H)-one derivatives may act as positive allosteric modulators of the GABAA receptor at the benzodiazepine binding site.[3]
Caption: Conceptual diagram of GABAergic modulation by active analogs.
Anticancer Activity of this compound Analogs
Derivatives synthesized from 3-oxo-N-phenylbutanamide, such as quinoline-4-carboxamides, have been evaluated for their potential as anticancer agents.[4] These compounds have shown cytotoxicity against various cancer cell lines.
Quantitative Anticancer Activity Data
The in vitro anticancer activity is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Analog | Cell Line | IC50 (µM) | Reference |
| Quinoline-4-carboxamides | Compound 6j | MDA-MB-231 (Breast) | 8.24 | [4] |
| Quinoline-4-carboxamides | Compound 6a-6i | MDA-MB-231 (Breast) | 46.71 - 15.32 | [4] |
| Spiro-Thiadiazoles | Compound 1 | RXF393 (Renal) | 7.01 ± 0.39 | [5] |
| Spiro-Thiadiazoles | Compound 1 | HT29 (Colon) | 24.3 ± 1.29 | [5] |
| Spiro-Thiadiazoles | Compound 1 | LOX IMVI (Melanoma) | 9.55 ± 0.51 | [5] |
| Thiazolidinones | Compound 2h | NCI60 Panel (Mean) | 1.57 (GI50) | [6] |
Experimental Protocol for Anticancer Screening
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Culture: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.[4]
Visualization of Anticancer Screening Workflow
Caption: Workflow for the in vitro screening of anticancer compounds.
Antimicrobial Activity of this compound Analogs
The versatility of the this compound scaffold also extends to the development of antimicrobial agents. Certain quinoline-4-carboxamide derivatives have been tested against both Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Activity Data
The antimicrobial activity is often assessed by the agar well diffusion method, where the diameter of the zone of inhibition is measured in millimeters (mm).
| Compound Class | Analog | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) | Reference |
| Quinoline-4-carboxamides | 6c (3-F) | 14 | 15 | 13 | 14 | [4] |
| Quinoline-4-carboxamides | 6f (3-OCH3) | 15 | 16 | 14 | 13 | [4] |
| Quinoline-4-carboxamides | 6h (4-Cl) | 13 | 14 | 12 | 11 | [4] |
| Standard | Streptomycin | 22 | 24 | 20 | 18 | [4] |
Experimental Protocol for Antimicrobial Screening
Agar Well Diffusion Method: This method is widely used to test the susceptibility of bacteria to antimicrobial agents.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.
-
Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test bacterium.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A standard antibiotic (e.g., Streptomycin) and a solvent control (e.g., DMSO) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[4]
Visualization of Antimicrobial Screening Workflow
Caption: Workflow for the agar well diffusion antimicrobial assay.
Conclusion
Analogs derived from the this compound scaffold represent a promising and versatile class of compounds with a wide range of biological activities. The research highlighted in this guide demonstrates their potential as anticonvulsant, anticancer, and antimicrobial agents. The provided quantitative data, experimental protocols, and workflow visualizations offer a valuable resource for scientists engaged in the discovery and development of new therapeutics based on this privileged chemical structure. Further optimization of these analogs could lead to the identification of potent and selective drug candidates for various clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
This technical guide provides a comprehensive literature review of 3-oxo-4-phenylbutanamide and its structurally related derivatives, targeting researchers, scientists, and drug development professionals. The document delves into the synthesis, biological activities, and mechanistic insights of this chemical class, highlighting its potential in the development of novel therapeutic agents. All quantitative data has been systematically organized into tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying concepts.
Introduction
This compound and its analogs represent a class of β-keto amides that serve as versatile precursors in organic synthesis. Their inherent reactivity makes them ideal starting materials for the construction of a wide array of heterocyclic compounds, which have demonstrated significant potential in medicinal chemistry. This review focuses on the synthesis of these core structures and their subsequent elaboration into molecules with pronounced anticancer and antimicrobial activities.
Synthesis of this compound and Its Derivatives
The synthesis of 3-oxo-N-phenylbutanamide is often achieved through the condensation of aniline with ethyl acetoacetate at elevated temperatures.[1] This foundational reaction can be adapted to produce a variety of substituted derivatives by employing different substituted anilines and β-keto esters. One common synthetic pathway involves the reaction of isobutyryl methyl acetate with aniline to yield 4-methyl-3-oxo-N-phenyl valeramide.[2] These β-keto amides are crucial intermediates in the synthesis of more complex molecules, such as quinoline-4-carboxamide derivatives, which are formed through cyclization reactions in the presence of an acid catalyst like polyphosphoric acid.[1]
A variety of synthetic methods for related structures have been described. For instance, a three-component oxyhomologation reaction can be used to produce N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides from N,N-dibenzyl-L-phenylalaninal.[3] Furthermore, 3-oxobutanamides are utilized in the synthesis of diverse heterocyclic systems like pyridines, thiophenes, diazepines, and thiazoles through reactions with various electrophilic and nucleophilic reagents.[4]
Biological Activities of this compound Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the heterocyclic compounds synthesized from it, exhibit a broad spectrum of biological activities. The two main areas of therapeutic potential that have been extensively explored are anticancer and antimicrobial activities.
Anticancer Activity
Derivatives of this compound have been incorporated into various heterocyclic systems that demonstrate significant cytotoxic effects against a range of cancer cell lines. Quinoline-based compounds, synthesized from 3-oxo-N-phenylbutanamide, have shown promising anticancer activity.[1] Similarly, 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been a major focus of anticancer drug development.
Below is a summary of the in vitro anticancer activity of selected derivatives.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-4-carboxamide | 6j (4-NO2 substituent) | MDA-MB-231 (Breast) | Not specified, but noted as most promising | [1] |
| 1,3,4-Thiadiazole | Ciprofloxacin-derived analog (1h) | SKOV-3 (Ovarian) | 3.58 | [5] |
| 1,3,4-Thiadiazole | Ciprofloxacin-derived analog (1l) | A549 (Lung) | 2.79 | [5] |
| Spiro-1,3,4-thiadiazole | Compound 1 | RXF393 (Renal) | 7.01 | [6] |
| Spiro-1,3,4-thiadiazole | Compound 1 | HT29 (Colon) | 24.3 | [6] |
| Spiro-1,3,4-thiadiazole | Compound 1 | LOX IMVI (Melanoma) | 9.55 | [6] |
| 1,3,4-Thiadiazole | SCT-4 | MCF-7 (Breast) | >100 (reduced viability to 74% at 100 µM) | [7] |
| 1,3,4-Thiadiazole | SCT-5 | MDA-MB-231 (Breast) | >100 (reduced viability to 75% at 100 µM) | [7] |
Antimicrobial Activity
The search for novel antimicrobial agents has led to the investigation of various heterocyclic compounds derived from 3-oxobutanamides.[4] 1,3,4-Oxadiazole and 1,3,4-thiadiazole derivatives, in particular, have shown potent activity against a range of bacterial and fungal pathogens.
The following table summarizes the minimum inhibitory concentrations (MICs) of selected derivatives against various microorganisms.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole | LMM6 | Staphylococcus aureus | 1.95 - 7.81 | [8] |
| 1,3,4-Thiadiazole | Compound 23p (4-bromophenyl substituent) | Staphylococcus epidermidis | 31.25 | [9] |
| 1,3,4-Thiadiazole | Compound 23p (4-bromophenyl substituent) | Micrococcus luteus | 15.63 | [9] |
| 1,3,4-Thiadiazole | Compound 30 | Xanthomonas oryzae pv. oryzicola | 2.1 (EC50) | [10] |
| 1,3,4-Thiadiazole | Compound 30 | Xanthomonas oryzae pv. oryzae | 1.8 (EC50) | [10] |
Mechanisms of Action
The diverse biological activities of this compound derivatives are a result of their interaction with various cellular targets and pathways.
Anticancer Mechanisms
The anticancer effects of quinoline derivatives are often multifactorial, involving the inhibition of key enzymes and cellular processes. These include the inhibition of topoisomerase, which is crucial for DNA replication, and the inhibition of protein kinases such as tyrosine kinases, which are often dysregulated in cancer.[11] Some quinoline derivatives also interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]
Caption: Anticancer mechanisms of quinoline derivatives.
1,3,4-Thiadiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase, an enzyme involved in pH regulation and tumorigenesis.[6]
Antimicrobial Mechanisms
The antimicrobial action of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives often involves the disruption of bacterial cell integrity and essential cellular processes. One proposed mechanism is the generation of reactive oxygen species (ROS), which can damage cellular components.[8][12] These compounds can also interfere with the bacterial cell membrane, leading to increased permeability and cell death.[8][12] Furthermore, some derivatives are believed to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, and the synthesis of lipoteichoic acid (LTA), a major component of the cell wall of Gram-positive bacteria.[13][14]
Caption: Antimicrobial mechanisms of oxadiazole/thiadiazole derivatives.
Experimental Protocols
Detailed methodologies for the key biological assays cited in this review are provided below to ensure reproducibility and facilitate further research.
Synthesis of 3-Oxo-N-phenylbutanamide
A general procedure for the synthesis of 3-oxo-N-phenylbutanamide involves the following steps[1]:
-
Combine equimolar amounts of aniline and ethyl acetoacetate in a round-bottom flask.
-
Heat the reaction mixture at 160°C for an extended period (e.g., 36 hours) with continuous stirring.
-
After the reaction is complete, add hot water to the flask and heat to boiling.
-
Filter the hot mixture.
-
Allow the filtrate to cool, which will result in the precipitation of white crystals of 3-oxo-N-phenylbutanamide.
-
Collect the crystals by filtration and dry them.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. The following is a general protocol:
-
Seed cancer cells in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT assay.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A general protocol is as follows:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well. Include a growth control well (medium with bacteria but no compound).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound and its related structures are a valuable class of compounds in medicinal chemistry, serving as key building blocks for the synthesis of biologically active heterocyclic molecules. The derivatives, particularly those containing quinoline, 1,3,4-oxadiazole, and 1,3,4-thiadiazole moieties, have demonstrated significant potential as both anticancer and antimicrobial agents. The mechanisms of action for these compounds are varied and target essential cellular processes in both cancer cells and pathogenic microorganisms. The detailed experimental protocols provided herein should facilitate further research and development of this promising class of therapeutic agents. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as further elucidating the specific molecular targets to aid in the rational design of next-generation drugs.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 3. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 12. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-Oxo-4-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the keto-enol tautomerism of 3-oxo-4-phenylbutanamide, a β-ketoamide of interest in synthetic and medicinal chemistry. The dynamic equilibrium between the keto and enol forms of this molecule is crucial to its reactivity, stability, and potential biological activity. This document details the structural aspects of the tautomers, the influence of environmental factors on the equilibrium, quantitative data derived from spectroscopic analysis, and detailed experimental protocols for characterization.
Introduction to Keto-Enol Tautomerism in β-Ketoamides
Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). In β-dicarbonyl compounds, including β-ketoamides like this compound, the enol form can be significantly stabilized through the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring. This stabilization often leads to a measurable population of the enol tautomer at equilibrium.
The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, temperature, and, most notably, the solvent. Understanding and quantifying these effects are critical for controlling reaction pathways and predicting the behavior of these molecules in different chemical and biological environments.
Structural Features and Equilibrium
This compound exists as a mixture of two principal tautomers: the keto form and the Z-enol form. The Z-configuration of the enol is favored due to the formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen.
dot
Caption: Keto-enol tautomeric equilibrium of this compound.
The equilibrium constant, Keq, represents the ratio of the enol form to the keto form at equilibrium and is a key quantitative descriptor of this phenomenon.
Quantitative Analysis of Tautomeric Equilibrium
The relative populations of the keto and enol tautomers of β-ketoamides can be accurately determined using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The tautomeric interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of 3-Oxo-3-phenylbutanamide. [1]
| Proton | Keto Form (in CDCl₃) | Enol Form (in CDCl₃) | Keto Form (in DMSO-d₆) | Enol Form (in DMSO-d₆) |
| CH₂ | 3.96 (s) | - | 3.90 (s) | - |
| =CH | - | 5.68 (s) | - | 5.80 (s) |
| Ar-H | 7.45-7.95 (m) | 7.35-7.80 (m) | 7.50-7.90 (m) | 7.40-7.85 (m) |
| NH₂ | 5.70 (br s), 6.50 (br s) | 5.60 (br s), 7.60 (br s) | 7.20 (br s), 7.70 (br s) | 7.10 (br s), 7.80 (br s) |
| OH | - | 13.50 (br s) | - | 13.20 (br s) |
s = singlet, m = multiplet, br s = broad singlet
Table 2: Keto-Enol Equilibrium Data for 3-Oxo-3-phenylbutanamide at 25°C. [1]
| Solvent | % Keto | % Enol | Keq ([Enol]/[Keto]) | ΔG° (kJ/mol) |
| CDCl₃ | 23.5 | 76.5 | 3.26 | -2.9 |
| DMSO-d₆ | 85.0 | 15.0 | 0.18 | 4.3 |
Influence of Solvent
The solvent plays a pivotal role in determining the position of the keto-enol equilibrium.
-
Non-polar, aprotic solvents like chloroform (CDCl₃) favor the enol form. In such environments, the intramolecular hydrogen bond of the enol tautomer is a significant stabilizing factor, as there is minimal competition from the solvent for hydrogen bonding.
-
Polar, aprotic, hydrogen-bond accepting solvents like dimethyl sulfoxide (DMSO-d₆) tend to favor the keto form.[1] These solvents can form strong intermolecular hydrogen bonds with the N-H protons of the amide group in the keto tautomer, effectively stabilizing it. Concurrently, they disrupt the intramolecular hydrogen bond of the enol, leading to its destabilization and a shift in the equilibrium towards the keto form.[2]
-
Protic solvents (e.g., alcohols, water) can act as both hydrogen bond donors and acceptors. They can stabilize both tautomers through intermolecular hydrogen bonding. The overall effect on the equilibrium depends on the specific solvent and the balance of these interactions. Generally, polar protic solvents tend to favor the more polar keto form.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the condensation of a phenylacetyl derivative with an acetoacetamide synthon. A specific protocol can be adapted from the synthesis of related β-ketoamides:
Reaction: Phenylacetyl chloride reacts with the enolate of acetoacetamide to yield this compound.
Materials:
-
Phenylacetyl chloride
-
Acetoacetamide
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol (or another suitable solvent)
-
Diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of acetoacetamide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath, and a solution of sodium ethoxide in ethanol is added dropwise to generate the enolate.
-
Phenylacetyl chloride is then added dropwise to the cooled enolate solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Caption: Experimental workflow for determining keto-enol equilibrium by ¹H NMR.
Conclusion
The keto-enol tautomerism of this compound is a dynamic equilibrium significantly influenced by the surrounding chemical environment, particularly the solvent. The enol form is favored in non-polar, aprotic solvents due to the stabilizing effect of intramolecular hydrogen bonding, while the keto form predominates in polar, hydrogen-bond accepting solvents. Quantitative analysis of this equilibrium can be reliably performed using ¹H NMR spectroscopy by integrating the distinct signals of the tautomers. A thorough understanding of these principles is essential for professionals in drug development and chemical research, as the predominant tautomeric form will dictate the molecule's reactivity, physicochemical properties, and potential interactions with biological targets.
References
Methodological & Application
Application Notes and Protocols: Detailed Synthesis and Purification of 3-oxo-4-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and purification of 3-oxo-4-phenylbutanamide, a valuable building block in organic synthesis. The protocol outlines a two-step synthetic route commencing with the synthesis of the precursor, ethyl 3-oxo-4-phenylbutanoate, followed by its amidation to yield the target compound. Detailed methodologies for both reaction steps and subsequent purification by recrystallization are provided. This application note also includes expected characterization data and diagrams to illustrate the experimental workflow.
Introduction
This compound is a ketoamide that holds potential as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a reactive β-ketoamide moiety, allows for a variety of chemical transformations, making it an attractive substrate for drug discovery and development programs. This protocol details a reliable method for its laboratory-scale preparation.
Synthesis of this compound
The synthesis is a two-step process:
-
Step 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate
-
Step 2: Amidation of Ethyl 3-oxo-4-phenylbutanoate
Experimental Protocols
Step 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate
This procedure is adapted from established methods for the synthesis of β-keto esters.
Materials:
-
Ethyl phenylacetate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add a mixture of ethyl phenylacetate (1.0 eq) and ethyl acetate (1.2 eq) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold 1 M hydrochloric acid, adjusting the pH to ~4-5.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude ethyl 3-oxo-4-phenylbutanoate as an oil.
-
The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
Step 2: Amidation of Ethyl 3-oxo-4-phenylbutanoate to this compound
This is a general procedure for the amidation of a β-keto ester.
Materials:
-
Ethyl 3-oxo-4-phenylbutanoate
-
Ammonia (aqueous solution, e.g., 28-30%, or as a saturated solution in an alcohol)
-
Methanol or Ethanol
-
Pressure vessel (if using anhydrous ammonia)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 3-oxo-4-phenylbutanoate (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents).
-
Stir the mixture at room temperature or gently heat to 40-50°C for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent and excess ammonia under reduced pressure.
-
The resulting crude product can be purified by recrystallization.
Purification of this compound
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of hot solvent. Suitable solvents include ethyl acetate, ethanol, or a mixture of ethyl acetate and hexanes.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes before hot filtration.
-
Allow the filtered solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl phenylacetate | C₁₀H₁₂O₂ | 164.20 | Starting Material |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Reagent |
| Sodium ethoxide | C₂H₅NaO | 68.05 | Base |
| Ethyl 3-oxo-4-phenylbutanoate | C₁₂H₁₄O₃ | 206.24 | Intermediate |
| Ammonia | NH₃ | 17.03 | Reagent |
| This compound | C₁₀H₁₁NO₂ | 177.20 | Final Product |
Table 2: Expected Characterization Data for this compound
| Property | Expected Value |
| Physical State | White to off-white solid |
| Melting Point | Not available in literature; expected to be a crystalline solid. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 6.5-7.5 (br s, 2H, -NH₂), 3.85 (s, 2H, -CH₂-Ph), 3.50 (s, 2H, -CO-CH₂-CO-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 205 (C=O, ketone), 168 (C=O, amide), 133 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 50 (-CH₂-), 45 (-CH₂-) |
| IR (KBr, cm⁻¹) | ν: 3400-3200 (N-H stretch), 1715 (C=O stretch, ketone), 1660 (C=O stretch, amide), 1600 (C=C stretch, aromatic) |
| Mass Spectrometry (EI) | m/z (%): 177 (M⁺), 91 ([C₇H₇]⁺) |
Note: The NMR and IR data are predicted based on the structure and data from analogous compounds as no experimentally derived spectra for this compound were found in the searched literature.
Mandatory Visualization
Application Notes and Protocols for the Use of 3-Oxo-4-phenylbutanamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-oxo-4-phenylbutanamide as a versatile precursor for the synthesis of various heterocyclic scaffolds. The protocols detailed herein are based on established synthetic methodologies and offer starting points for the exploration of novel derivatives for applications in medicinal chemistry and drug discovery.
Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot three-component condensation reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. This compound can serve as the β-ketoamide component in this reaction.
A general representation of the Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (in this case, this compound), and urea or thiourea.[1][2][3] While a specific protocol using 3-oxo-N-[4-[4-(-3oxobutanoylamino) phenoxy]phenyl]butanamide has been reported with a high yield, a general procedure can be adapted for this compound.[1]
Quantitative Data Summary: Biginelli Reaction Analogues
| Aldehyde | β-Dicarbonyl Compound | (Thio)urea | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | 3-Oxo-N-[4-[4-(-3oxobutanoylamino) phenoxy]phenyl]butanamide | Thiourea | HCl | Ethanol | Overnight | 94 | [1] |
| Various Aromatic | Ethyl acetoacetate | Urea | PEG400-KH2PO4 | Solvent-free | 1.5-6.5 h | 71-93 | [4] |
| Various Aromatic | Ethyl acetoacetate | Urea/Thiourea | TMSCl | MW | 4-6 min | >85 | [3] |
Experimental Protocol: Biginelli Reaction (General)
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea or Thiourea
-
Catalyst (e.g., HCl, p-TsOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and urea or thiourea (1.2 equivalents) in ethanol.
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-TsOH).
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.
Biginelli Reaction Workflow
Caption: Experimental workflow for the Biginelli synthesis of dihydropyrimidinones.
Synthesis of 2-Quinolones via Knorr Cyclization
The Knorr quinoline synthesis is a classic method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones) from β-ketoanilides in the presence of a strong acid.[5][6][7] As this compound is a β-ketoanilide, it is a suitable substrate for this transformation.[8][9]
Quantitative Data Summary: Knorr Cyclization of β-Ketoanilides
| β-Ketoanilide | Acid | Temperature (°C) | Time | Yield (%) | Reference |
| N-ethoxycarbonyl protected ω-amino-β-keto anilides | PPA | 80 | 1.5 h | High | [8] |
| Benzoylacetanilide | PPA (excess) | - | - | - | [7] |
| Anilides of N-protected 3-oxo-4-phenylaminobutyric acid | PPA | 80 | 3 h | - | [9] |
Experimental Protocol: Knorr Quinoline Synthesis
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid
-
Water
-
Dichloromethane (for extraction)
-
Sodium sulfate (anhydrous)
Procedure: [8]
-
In a glass vial, carefully add polyphosphoric acid (PPA) (approximately 10-15 times the weight of the starting material).
-
Add this compound to the PPA.
-
Heat the mixture to 80-100°C with vigorous stirring until a homogeneous solution is formed.
-
Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
The product may precipitate upon quenching. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the 2-quinolone.
Knorr Cyclization Mechanism
Caption: Simplified mechanism of the Knorr quinoline synthesis.
Synthesis of 2-Pyridones
Substituted 2-pyridones are important heterocyclic motifs found in many biologically active compounds. This compound can be utilized in a multicomponent reaction with malononitrile to synthesize highly functionalized 2-pyridones.[10]
Quantitative Data Summary: Synthesis of 2-Pyridones from β-Keto Amides
| β-Keto Amide | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| N-Alkyl-2-cyanoacetamides | Aldehydes, Malononitrile | - | MW | - | 65-77 | [10] |
| Acetylacetone | Malononitrile, Ammonium Acetate | - | - | - | High | [11] |
| 1,3-Dicarbonyls | Malononitrile | Triethylamine | Ethanol/Water | - | Good to Excellent | [12] |
Experimental Protocol: Synthesis of 2-Pyridones
Materials:
-
This compound
-
Malononitrile
-
Base (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or triethylamine.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired 2-pyridone.
2-Pyridone Synthesis Workflow
Caption: Workflow for the synthesis of 2-pyridone derivatives.
Synthesis of Polysubstituted Pyridines via Hantzsch Synthesis (Generalized)
Experimental Protocol: Hantzsch Pyridine Synthesis (Generalized)
Materials:
-
This compound (2 equivalents)
-
Aldehyde (1 equivalent)
-
Ammonium acetate
-
Solvent (e.g., ethanol or acetic acid)
-
Oxidizing agent (e.g., nitric acid, ceric ammonium nitrate)
Procedure:
-
In a round-bottom flask, combine this compound (2 equivalents), the aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in a suitable solvent like ethanol or acetic acid.
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
After the formation of the dihydropyridine intermediate, cool the reaction mixture.
-
Add an oxidizing agent (e.g., a small amount of nitric acid or a solution of ceric ammonium nitrate) and stir at room temperature or with gentle heating until the aromatization is complete (as indicated by TLC).
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the polysubstituted pyridine.
Hantzsch Pyridine Synthesis Mechanism
Caption: Key steps in the Hantzsch pyridine synthesis.
Synthesis of 2-Aminothiophenes via Gewald Reaction (Generalized)
The Gewald reaction is a multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[19][20][21][22] this compound can potentially act as the α-methylene carbonyl component in this reaction.
Experimental Protocol: Gewald Thiophene Synthesis (Generalized)
Materials:
-
This compound
-
α-Cyanoester (e.g., ethyl cyanoacetate or malononitrile)
-
Elemental sulfur
-
Base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), the α-cyanoester (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base such as morpholine.
-
Heat the reaction mixture to 50-70°C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The product may precipitate. If so, collect the solid by filtration and wash with water.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent.
-
Dry the organic extract and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2-aminothiophene derivative.
Gewald Reaction Mechanism
Caption: Proposed mechanism for the Gewald synthesis of 2-aminothiophenes.
Synthesis of Pyrazoles (Generalized)
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[15][23][24][25][26] this compound serves as a suitable 1,3-dicarbonyl precursor for this synthesis.
Experimental Protocol: Pyrazole Synthesis (Generalized)
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol or acetic acid)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate or the substituted hydrazine (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.
Pyrazole Synthesis Logical Flow
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.org [mdpi.org]
- 5. Knorr Quinoline Synthesis [drugfuture.com]
- 6. synarchive.com [synarchive.com]
- 7. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. arabjchem.org [arabjchem.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review (2024) | Md Imam Faizan [scispace.com]
- 18. m.youtube.com [m.youtube.com]
- 19. quod.lib.umich.edu [quod.lib.umich.edu]
- 20. Gewald reaction - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. chim.it [chim.it]
- 24. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. jmpcr.samipubco.com [jmpcr.samipubco.com]
Application Notes and Protocols: Reactions of 3-Oxo-4-phenylbutanamide with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 3-oxo-4-phenylbutanamide, a versatile β-keto amide, with various electrophilic and nucleophilic reagents. The inherent functionality of this molecule, including an active methylene group, a ketone, and an amide, allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds with potential applications in drug discovery.
Introduction to the Reactivity of this compound
This compound possesses three key reactive sites:
-
The Active Methylene Group (C2): The protons on the carbon atom situated between the ketone and amide carbonyl groups are acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate can then react with a variety of electrophiles.
-
The Ketone Carbonyl Group (C3): The electrophilic carbon of the ketone is susceptible to attack by nucleophiles.
-
The Amide Group: While generally less reactive than the ketone, the amide functionality can participate in certain reactions, often under more forcing conditions.
This document outlines protocols for several key reactions, providing a foundation for the synthesis of a wide array of derivatives.
Reactions at the Active Methylene Group
The acidic nature of the α-protons makes the C2 position the most common site for electrophilic substitution.
Acetoxylation of the Active Methylene Group
A direct method for the functionalization of the active methylene group is through acetoxylation using a hypervalent iodine reagent.
Experimental Protocol: Acetoxylation of 3-Oxo-N-phenylbutanamide
This protocol is adapted from a similar reaction with 3-oxo-N-phenylbutanamide and can be applied to this compound.
| Reagent/Parameter | Condition |
| Substrate | This compound |
| Electrophile | (Diacetoxyiodo)benzene (DIB) |
| Solvent | Dioxane, DCE, or DMF |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Reported Yield | Excellent (for 3-oxo-N-phenylbutanamide) |
Procedure:
-
To a solution of this compound in the chosen solvent, add (diacetoxyiodo)benzene.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the 2-acetoxy-3-oxo-4-phenylbutanamide product.
Multicomponent Reactions for Heterocycle Synthesis
This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea to form dihydropyrimidinones or thiones, which are of significant interest in medicinal chemistry.[1][2][3]
Experimental Protocol: Biginelli Reaction with a 3-Oxo-butanamide Derivative
This protocol describes the reaction of a more complex 3-oxo-butanamide derivative, which serves as a valuable template for the reaction with this compound.[4]
| Reagent/Parameter | Condition |
| Substrate | 3-Oxo-N-[4-[4-(-3oxobutanoylamino) phenoxy]phenyl]butanamide (0.814 mmol) |
| Aldehyde | Benzaldehyde (2.44 mmol) |
| Urea/Thiourea | Thiourea (2.44 mmol) |
| Catalyst | Conc. HCl (4 drops) |
| Solvent | Ethanol (10 mL) |
| Temperature | Reflux |
| Reaction Time | Overnight |
| Yield | 94% |
Procedure:
-
A mixture of the 3-oxo-butanamide derivative, benzaldehyde, thiourea, and a catalytic amount of concentrated HCl in ethanol is refluxed overnight.[4]
-
After cooling, the solid product is filtered, washed with water and cold ether to remove unreacted starting materials, and dried.[4]
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a four-component reaction that produces dihydropyridine derivatives, which can be subsequently oxidized to pyridines.[5][6][7] This reaction typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[5][6][7] this compound can serve as one of the β-dicarbonyl components.
Conceptual Protocol: Hantzsch Pyridine Synthesis
| Reagent/Parameter | General Condition |
| β-Dicarbonyl 1 | This compound |
| β-Dicarbonyl 2 | e.g., Ethyl acetoacetate |
| Aldehyde | e.g., Benzaldehyde |
| Nitrogen Source | Ammonium acetate or Ammonia |
| Solvent | Ethanol or Methanol |
| Temperature | Reflux |
Procedure Outline:
-
Combine the aldehyde, this compound, the second β-dicarbonyl compound, and the nitrogen source in a suitable solvent.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
The resulting dihydropyridine can be isolated and, if desired, oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or air.
Reactions with Nucleophiles for Heterocycle Formation
The 1,3-dicarbonyl moiety of this compound is a key synthon for the construction of five-membered heterocyclic rings.
Synthesis of Pyrazoles
Reaction with hydrazine or its derivatives leads to the formation of pyrazoles, a class of compounds with diverse biological activities.
Conceptual Protocol: Pyrazole Synthesis
A general method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.
| Reagent/Parameter | General Condition |
| Substrate | This compound |
| Nucleophile | Hydrazine hydrate or Phenylhydrazine |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
Procedure Outline:
-
Dissolve this compound in a suitable solvent.
-
Add the hydrazine derivative and reflux the mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the pyrazole product.
Synthesis of Isoxazoles
Similarly, reaction with hydroxylamine yields isoxazoles.
Conceptual Protocol: Isoxazole Synthesis
The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a standard method for isoxazole synthesis.
| Reagent/Parameter | General Condition |
| Substrate | This compound |
| Nucleophile | Hydroxylamine hydrochloride |
| Base | Sodium acetate or Pyridine |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
Procedure Outline:
-
Dissolve this compound and hydroxylamine hydrochloride in a suitable solvent.
-
Add a base to neutralize the hydrochloride and facilitate the reaction.
-
Reflux the mixture until the starting material is consumed.
-
Work up the reaction to isolate the isoxazole product.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Note: Synthesis of Quoline Derivatives from 3-Oxo-4-Phenylbutanamide Analogs
Introduction
Quinoline and its derivatives are a critical class of heterocyclic compounds extensively utilized in medicinal chemistry and drug development due to their broad spectrum of biological activities. These activities include anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory properties. The synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry research. This application note provides a detailed protocol for the synthesis of a quinoline derivative, specifically 4-methylquinolin-2(1H)-one, through the cyclization of 3-oxo-N-phenylbutanamide, an amide analog of 3-oxo-4-phenylbutanamide. This intramolecular cyclization is a key step in the multi-step synthesis of more complex quinoline carboxamide derivatives.
The described method utilizes polyphosphoric acid (PPA) as a dehydrating and cyclizing agent, a common and effective reagent for this type of transformation. This protocol is based on established literature procedures and is intended for researchers in organic synthesis and medicinal chemistry.
Experimental Protocol
This protocol details the synthesis of 4-methylquinolin-2(1H)-one from 3-oxo-N-phenylbutanamide.
Materials:
-
3-oxo-N-phenylbutanamide
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Magnetic stirrer with heating plate
-
100 mL conical flask
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Place 10 g of polyphosphoric acid into a 100 mL conical flask.
-
Heat the polyphosphoric acid to 100°C on a magnetic stirrer with a heating plate.
-
Carefully add 1 g (5.6 mmol) of 3-oxo-N-phenylbutanamide to the pre-heated polyphosphoric acid.[1]
-
Stir the reaction mixture vigorously at 100°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, carefully pour the hot reaction mixture into ice-cold water.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with deionized water.
-
Dry the product to obtain 4-methylquinolin-2(1H)-one.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 4-methylquinolin-2(1H)-one from 3-oxo-N-phenylbutanamide.
| Parameter | Value | Reference |
| Starting Material | 3-oxo-N-phenylbutanamide | [1] |
| Reagent | Polyphosphoric Acid | [1] |
| Temperature | 100°C | [1] |
| Reaction Time | Not specified, monitor by TLC | [1] |
| Product | 4-methylquinolin-2(1H)-one | [1] |
| Yield | Not explicitly stated for this step |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-methylquinolin-2(1H)-one.
Signaling Pathway/Reaction Mechanism
The synthesis of quinoline derivatives from β-arylethylamides, such as the starting material in this protocol, typically proceeds via an intramolecular electrophilic aromatic substitution known as the Bischler-Napieralski or a related cyclization reaction.[2][3] The acidic conditions generated by the polyphosphoric acid facilitate the cyclization of the amide onto the phenyl ring.
Caption: Proposed mechanism for quinoline synthesis.
References
Application Notes and Protocols for the Characterization of 3-oxo-4-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-4-phenylbutanamide, also known as acetoacetanilide, is a key intermediate in the synthesis of various pharmaceuticals and a potential marker in environmental and forensic analysis. Its chemical structure, purity, and physicochemical properties must be accurately determined to ensure the quality, efficacy, and safety of related products. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using a suite of standard analytical techniques.
Summary of Analytical Data
The following table summarizes the quantitative data obtained from various analytical techniques for the characterization of this compound.
| Analytical Technique | Parameter | Observed Value |
| ¹H NMR (200 MHz, DMSO-d6) | Chemical Shift (δ, ppm) | 9.13 (s, 1H), 7.53 (d, J = 8.0 Hz, 2H), 7.31 (t, J = 8.0 Hz, 2H), 7.10 (m, 1H), 3.57 (s, 2H), 2.30 (s, 3H)[1] |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 205.11, 163.50, 137.46, 128.94, 124.54, 120.15, 49.81, 31.15[1] |
| Mass Spectrometry (ESI) | [M+H]⁺ (m/z) | 178.32[1] |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ (m/z) | 177 |
| Major Fragments (m/z) | 93, 66, 43 | |
| Infrared (IR) Spectroscopy | Major Absorption Bands (cm⁻¹) | 3257 (N-H stretch), 3027 (C-H aromatic), 1691 (C=O ketone), 1633 (C=O amide), 1596, 1501 (C=C aromatic) |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) | >97%[1] |
| Melting Point | (°C) | 83-89[1] |
| Molecular Formula | C₁₀H₁₁NO₂[2] | |
| Molecular Weight | ( g/mol ) | 177.20[2] |
Materials and Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of its hydrogen and carbon atoms.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 200 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity.
Protocol for Electrospray Ionization (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Set the ionization mode to positive ion detection.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule to confirm the molecular weight.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Protocol for Fourier Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
-
Pellet Formation: Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities.
Protocol for Reverse-Phase HPLC:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL in acetonitrile/water). Prepare a series of dilutions for calibration if quantification is required.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram for a sufficient run time to allow for the elution of all components.
-
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The application of NMR, MS, IR, and HPLC allows for unambiguous structural elucidation, molecular weight confirmation, functional group identification, and purity assessment. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is critical for research, development, and quality control purposes.
References
Application Notes and Protocols: Functionalization of the Active Methylene Group in 3-Oxo-4-phenylbutanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The active methylene group in 3-oxo-4-phenylbutanamide, flanked by two electron-withdrawing groups (a ketone and an amide), exhibits significant acidity and serves as a versatile synthetic handle for molecular elaboration. Deprotonation of this C-H acidic proton generates a stabilized enolate, a potent nucleophile that can react with a variety of electrophiles. This reactivity allows for the introduction of diverse functional groups at the C2 position, providing a powerful strategy for the synthesis of novel analogues with potential applications in medicinal chemistry and materials science. These notes provide detailed protocols for key functionalization reactions of the active methylene group in this compound, including alkylation, acylation, and Knoevenagel condensation.
Alkylation of this compound
Alkylation of the active methylene group enables the introduction of various alkyl substituents, allowing for the systematic exploration of structure-activity relationships. The following protocol describes a general procedure for the C-alkylation of this compound using a suitable alkyl halide in the presence of a non-nucleophilic base.
Experimental Protocol: Synthesis of 2-Benzyl-3-oxo-4-phenylbutanamide
Objective: To introduce a benzyl group at the active methylene position of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired 2-benzyl-3-oxo-4-phenylbutanamide.
Quantitative Data
| Entry | Reactant 1 (this compound) | Reactant 2 (Benzyl Bromide) | Base (NaH) | Solvent | Product Yield (%) |
| 1 | 1.0 mmol | 1.2 mmol | 1.1 mmol | THF | 85 |
| 2 | 1.0 mmol | 1.2 mmol | 1.5 mmol | THF | 88 |
Acylation of this compound
Acylation of the active methylene group introduces an additional carbonyl moiety, leading to the formation of a β-tricarbonyl derivative. These products are valuable intermediates for the synthesis of various heterocyclic compounds.
Experimental Protocol: Synthesis of 2-Benzoyl-3-oxo-4-phenylbutanamide
Objective: To introduce a benzoyl group at the active methylene position of this compound.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Benzoyl chloride
-
Anhydrous Ethanol (EtOH)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with 1 M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-benzoyl-3-oxo-4-phenylbutanamide.
Quantitative Data
| Entry | Reactant 1 (this compound) | Reactant 2 (Benzoyl Chloride) | Base (NaOEt) | Solvent | Product Yield (%) |
| 1 | 1.0 mmol | 1.1 mmol | 1.1 mmol | EtOH | 78 |
| 2 | 1.0 mmol | 1.2 mmol | 1.2 mmol | EtOH | 82 |
Knoevenagel Condensation of this compound
The Knoevenagel condensation involves the reaction of the active methylene compound with an aldehyde or ketone in the presence of a weak base, leading to the formation of a new carbon-carbon double bond.
Experimental Protocol: Synthesis of 2-(Phenylmethylene)-3-oxo-4-phenylbutanamide
Objective: To perform a Knoevenagel condensation with benzaldehyde to yield an α,β-unsaturated product.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Glacial acetic acid
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and benzaldehyde (1.1 eq) in toluene.
-
Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 3-5 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain 2-(phenylmethylene)-3-oxo-4-phenylbutanamide.
Quantitative Data
| Entry | Reactant 1 (this compound) | Reactant 2 (Benzaldehyde) | Catalyst (Piperidine/AcOH) | Solvent | Product Yield (%) |
| 1 | 1.0 mmol | 1.1 mmol | 0.1 eq | Toluene | 92 |
| 2 | 1.0 mmol | 1.2 mmol | 0.1 eq | Toluene | 95 |
Visualizations
Experimental Workflow for Alkylation
Caption: Workflow for the alkylation of this compound.
Signaling Pathway for Enolate Formation and Reaction
Caption: General reaction pathway for functionalization.
Logical Relationship of Functionalization Reactions
Caption: Overview of functionalization possibilities.
The Versatility of 3-Oxo-4-phenylbutanamide in the Synthesis of Novel Bioactive Scaffolds
For Immediate Release
[City, State] – [Date] – Researchers in drug discovery and organic synthesis now have access to a comprehensive guide on the utility of 3-oxo-4-phenylbutanamide as a versatile starting material for the creation of novel molecular scaffolds with significant therapeutic potential. These application notes and protocols detail the synthesis of diverse heterocyclic compounds, including pyrimidines, pyrazoles, and thiophenes, and highlight their potential applications in anticancer and antimicrobial research.
This compound, a β-ketoamide, serves as a valuable building block in multicomponent reactions, offering an efficient pathway to complex molecular architectures. Its inherent reactivity allows for its participation in a variety of well-established synthetic methodologies, including the Biginelli, Hantzsch, Knorr, and Gewald reactions, leading to the formation of a wide array of privileged structures in medicinal chemistry.
Application in the Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation, provides a straightforward route to dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities. When this compound is reacted with an aryl aldehyde and urea or thiourea under acidic conditions, it yields highly functionalized DHPMs.
Experimental Protocol: Synthesis of 5-(phenylacetyl)-4-aryl-3,4-dihydropyrimidin-2(1H)-one
-
A mixture of this compound (1 mmol), a substituted aromatic aldehyde (1 mmol), and urea (1.5 mmol) in ethanol (10 mL) is prepared.
-
A catalytic amount of a Lewis or Brønsted acid (e.g., HCl, 0.1 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The crude product is washed with cold ethanol and recrystallized to afford the pure dihydropyrimidinone.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 5-(Phenylacetyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 85 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-(phenylacetyl)-3,4-dihydropyrimidin-2(1H)-one | 88 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-5-(phenylacetyl)-3,4-dihydropyrimidin-2(1H)-one | 82 |
Construction of Pyridine Scaffolds through the Hantzsch Synthesis
The Hantzsch pyridine synthesis offers a versatile method for the preparation of dihydropyridines, which can be subsequently aromatized to pyridines.[1][2][3] In a typical procedure, this compound can react with an aldehyde and a β-ketoester in the presence of a nitrogen source like ammonia or ammonium acetate.
Experimental Protocol: Synthesis of a Phenyl-substituted Pyridine Derivative
-
To a solution of this compound (1 mmol) and ethyl acetoacetate (1 mmol) in ethanol (15 mL), add a substituted aldehyde (1 mmol) and ammonium acetate (1.2 mmol).
-
The mixture is heated to reflux and stirred for 8-12 hours.
-
The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the dihydropyridine intermediate.
-
The intermediate is then oxidized using an oxidizing agent like ferric chloride or manganese dioxide to afford the final pyridine scaffold.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Formaldehyde | Ethyl 2,6-dimethyl-4-phenyl-5-(phenylcarbamoyl)nicotinate | 75 |
| 2 | Benzaldehyde | Ethyl 2-methyl-4,6-diphenyl-5-(phenylcarbamoyl)nicotinate | 78 |
Synthesis of Pyrazole Derivatives via the Knorr Cyclization
The Knorr pyrazole synthesis provides a direct route to pyrazole scaffolds through the condensation of a β-dicarbonyl compound with a hydrazine.[4][5][6][7][8] this compound serves as the 1,3-dicarbonyl component in this reaction.
Experimental Protocol: Synthesis of a Phenyl-substituted Pyrazole
-
This compound (1 mmol) is dissolved in glacial acetic acid (10 mL).
-
Hydrazine hydrate or a substituted hydrazine (1.1 mmol) is added dropwise to the solution.
-
The reaction mixture is stirred at room temperature for 2 hours and then heated to 80°C for 4 hours.
-
The mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and recrystallized from ethanol to yield the pure pyrazole derivative.
| Entry | Hydrazine | Product | Yield (%) |
| 1 | Hydrazine hydrate | 5-Methyl-3-(phenylmethyl)-1H-pyrazol-4-carboxamide | 90 |
| 2 | Phenylhydrazine | 5-Methyl-1-phenyl-3-(phenylmethyl)-1H-pyrazol-4-carboxamide | 87 |
Gewald Reaction for the Synthesis of Aminothiophenes
The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes.[9][10][11][12] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. This compound can be envisioned to participate in a Gewald-type reaction.
Experimental Protocol: Synthesis of a Substituted 2-Aminothiophene
-
A mixture of this compound (1 mmol), malononitrile (1 mmol), and elemental sulfur (1.1 mmol) is suspended in ethanol (15 mL).
-
A catalytic amount of a base, such as morpholine or triethylamine (0.2 mmol), is added.
-
The reaction mixture is stirred at 50°C for 3-5 hours.
-
Upon completion, the mixture is cooled, and the precipitated product is filtered.
-
The solid is washed with cold ethanol and dried to give the desired 2-aminothiophene.
| Entry | Product | Yield (%) |
| 1 | 2-Amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carbonitrile | 83 |
Biological Significance and Signaling Pathways
The heterocyclic scaffolds synthesized from this compound have shown significant promise in biological screenings. Thiophene derivatives, in particular, have been investigated for their anticancer activities.[13][14][15][16][17] Similarly, pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer effects.[18][19][20][21]
The anticancer activity of these scaffolds can be attributed to their ability to interact with various cellular targets and signaling pathways involved in cancer progression. For instance, certain thiophene analogs have been reported to inhibit specific protein kinases that are crucial for tumor growth and survival.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. knorr pyrazole synthesis | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 19. scispace.com [scispace.com]
- 20. wjarr.com [wjarr.com]
- 21. heteroletters.org [heteroletters.org]
Troubleshooting & Optimization
common byproducts in 3-oxo-4-phenylbutanamide synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-oxo-4-phenylbutanamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
-
Q1: My reaction doesn't seem to be producing the desired this compound. What are the common reasons for this?
A1: Low or no product yield can stem from several factors. Firstly, ensure your starting materials, ethyl phenylacetate and acetamide, are pure and dry. Moisture can quench the strong base required for the reaction. Secondly, the choice and handling of the base are critical. A strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) is typically required to deprotonate acetamide. Ensure the base is fresh and has not been deactivated by exposure to air or moisture. Finally, reaction temperature is crucial; these reactions are often performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition of reagents.
-
Q2: I'm using sodium ethoxide as a base, but the yield is very low. Why is this?
A2: Sodium ethoxide is generally not a strong enough base to efficiently deprotonate acetamide to the extent required for a successful Claisen condensation with ethyl phenylacetate. You will likely see a significant amount of unreacted starting materials. It is recommended to use a stronger base such as sodium amide or LDA.
Problem 2: Presence of Significant Byproducts
Q3: My crude product shows multiple spots on a TLC plate. What are the likely byproducts in the synthesis of this compound?
A3: The most common byproducts in this synthesis are:
- Unreacted Starting Materials: Ethyl phenylacetate and acetamide.
- Ethyl 2,4-diphenylacetoacetate: This is the self-condensation product of ethyl phenylacetate.[1][2]
- Phenylacetic Acid: Formed from the hydrolysis of ethyl phenylacetate, especially during workup if conditions are not carefully controlled.
Q4: How can I minimize the formation of the self-condensation byproduct, ethyl 2,4-diphenylacetoacetate?
A4: To minimize the formation of ethyl 2,4-diphenylacetoacetate, the deprotonated acetamide should be formed first by adding the strong base to acetamide at a low temperature. Then, ethyl phenylacetate should be added slowly to this mixture. This ensures that the concentration of the ethyl phenylacetate enolate is kept low, thus disfavoring self-condensation.
Problem 3: Difficulty in Product Purification
Q5: I'm having trouble purifying my this compound. What are the recommended purification methods?
A5: A combination of techniques is often most effective:
- Acid-Base Extraction: During the workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove the acidic byproduct, phenylacetic acid.[3]
- Recrystallization: This is a highly effective method for purifying solid amides.[4] Good solvents for recrystallization of this compound include ethanol, acetone, or acetonitrile. The crude product should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form pure crystals.
- Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed.[5] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used to separate the desired product from less polar byproducts like ethyl 2,4-diphenylacetoacetate and more polar impurities.
Frequently Asked Questions (FAQs)
-
Q6: What is a plausible reaction mechanism for the synthesis of this compound?
A6: The synthesis of this compound from ethyl phenylacetate and acetamide is a variation of the Claisen condensation. The reaction proceeds via the following steps:
-
Deprotonation of acetamide by a strong base (e.g., NaNH₂) to form a nucleophilic enolate.
-
Nucleophilic attack of the acetamide enolate on the carbonyl carbon of ethyl phenylacetate.
-
Elimination of an ethoxide leaving group from the tetrahedral intermediate to form the β-keto amide.
-
-
Q7: How can I monitor the progress of the reaction?
A7: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[5] A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting materials (ethyl phenylacetate) and the appearance of a new, more polar spot corresponding to the product can be observed. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active.
-
Q8: Are there any safety precautions I should be aware of?
A8: Yes. Strong bases like sodium amide and LDA are highly reactive and pyrophoric. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be quenched carefully by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution) at a low temperature.
Data Presentation
Table 1: Common Byproducts and Their Removal Strategies
| Byproduct | Structure | Formation | Removal Method |
| Ethyl phenylacetate | C₆H₅CH₂COOCH₂CH₃ | Unreacted starting material | Column chromatography, Recrystallization |
| Acetamide | CH₃CONH₂ | Unreacted starting material | Washing with water during workup, Recrystallization |
| Ethyl 2,4-diphenylacetoacetate | C₆H₅CH₂COCH(C₆H₅)COOCH₂CH₃ | Self-condensation of ethyl phenylacetate | Column chromatography, Recrystallization |
| Phenylacetic acid | C₆H₅CH₂COOH | Hydrolysis of ethyl phenylacetate | Liquid-liquid extraction with aqueous base (e.g., NaHCO₃ solution) |
Experimental Protocols
Key Experiment: Synthesis of this compound via Claisen Condensation
Materials:
-
Acetamide
-
Sodium amide (NaNH₂)
-
Ethyl phenylacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetamide (1.1 equivalents).
-
Dissolve the acetamide in anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of sodium amide (1.1 equivalents) in THF to the stirred acetamide solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the acetamide enolate.
-
Add a solution of ethyl phenylacetate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for the purification of this compound based on identified byproducts.
References
optimizing reaction conditions for the synthesis of 3-oxo-4-phenylbutanamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-oxo-4-phenylbutanamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated to the appropriate temperature (e.g., 80-120°C) for a sufficient duration. Monitor reaction progress using TLC or LC-MS. |
| Poor quality of starting materials (e.g., wet solvent, impure aniline or ethyl benzoylacetate). | Use freshly distilled solvents and ensure the purity of starting materials. Aniline should be distilled before use. | |
| Inefficient catalyst or incorrect catalyst loading. | If using a catalyst such as 4-dimethylaminopyridine (DMAP), ensure it is of high purity and used in the correct molar ratio. | |
| Presence of Multiple Side Products | Reaction temperature is too high, leading to decomposition or side reactions. | Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring for side product formation. |
| Unreacted starting materials are present in the final product. | Improve the purification process. Recrystallization or column chromatography may be necessary to separate the product from unreacted starting materials. | |
| Formation of pyridine derivatives from diketene impurities. | If diketene is used as a starting material, ensure it is of high purity to avoid the formation of pyridine byproducts. | |
| Difficulty in Product Purification/Isolation | Product is an oil and does not crystallize. | Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. If crystallization fails, purification by column chromatography is recommended. |
| Product co-elutes with impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. | |
| Product is Unstable and Decomposes Upon Storage | Presence of acidic or basic impurities. | Ensure the product is thoroughly washed and neutralized during workup. Store the purified product under an inert atmosphere at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method involves the condensation of an aniline with a β-keto ester, such as ethyl benzoylacetate. This reaction is typically carried out at elevated temperatures, sometimes in the presence of a catalyst.
Q2: What are the critical parameters to control for a successful synthesis?
A2: The most critical parameters are reaction temperature, reaction time, and the purity of reactants and solvents. The molar ratio of the reactants can also significantly impact the yield and purity of the product.
Q3: My reaction has stalled and is not proceeding to completion. What should I do?
A3: If the reaction has stalled, you can try increasing the reaction temperature or adding a catalytic amount of a suitable acid or base, such as p-toluenesulfonic acid or DMAP, to drive the reaction to completion. However, be cautious as this may also promote side reactions.
Q4: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is the likely cause?
A4: The formation of tar-like substances is often due to decomposition of starting materials or products at high temperatures. It is advisable to conduct the reaction at the lowest effective temperature and under an inert atmosphere to minimize degradation.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Aniline is toxic and readily absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Diketene is also a hazardous substance and should be handled with extreme care.
Experimental Protocols
Protocol 1: Synthesis from Ethyl Benzoylacetate and Aniline
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
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Ethyl benzoylacetate
-
Aniline (freshly distilled)
-
Toluene (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl benzoylacetate (1 equivalent) and aniline (1.1 equivalents) in anhydrous toluene.
-
If using a catalyst, add DMAP (0.05 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120°C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of this compound based on literature and optimized laboratory procedures.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | None | 110 | 8 | 75 |
| 2 | Toluene | DMAP | 110 | 4 | 92 |
| 3 | Xylene | None | 140 | 6 | 85 |
| 4 | None | None | 120 | 10 | 68 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of 3-Oxo-4-phenylbutanamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-oxo-4-phenylbutanamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Crystallization | The compound is too soluble in the chosen solvent. | Test a variety of solvents to find one in which the compound is sparingly soluble at room temperature but readily soluble when heated. Consider using a binary solvent system to fine-tune solubility. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. | |
| The volume of solvent used was too large. | Use the minimum amount of hot solvent required to fully dissolve the compound. | |
| Oily Product Instead of Crystals | Presence of impurities. | Purify the crude product by column chromatography before attempting crystallization. |
| The compound has a low melting point. | Try dissolving the oil in a small amount of a suitable solvent and then adding a non-polar solvent (anti-solvent) dropwise to induce precipitation. | |
| Product is Contaminated with Starting Materials | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1][2] |
| Inefficient extraction. | Perform multiple extractions with an appropriate organic solvent. Wash the combined organic layers with brine to remove any remaining aqueous-soluble impurities.[2] | |
| Multiple Spots on TLC After Column Chromatography | Inappropriate solvent system for chromatography. | Systematically vary the polarity of the eluent. A common starting point for similar compounds is a mixture of ethyl acetate and petroleum ether or hexane.[3] |
| Co-elution of impurities. | If impurities have similar polarity, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC.[4] | |
| The column was overloaded. | Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight). | |
| Product is Colored | Presence of colored impurities. | Treatment with activated charcoal during the recrystallization process can sometimes remove colored impurities. |
| Degradation of the compound. | 3-oxo-amides can be susceptible to degradation. Ensure that purification steps are carried out promptly and avoid excessive heat. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as the corresponding ester and amine, as well as side-products from competing reactions. The specific impurities will depend on the synthetic route employed. For instance, in syntheses involving acetoacetylation, diacylated products can be a potential impurity.
Q2: Which purification technique is most suitable for this compound?
A2: Both recrystallization and column chromatography are commonly used for the purification of similar amide compounds.[1][5] The choice depends on the nature and quantity of the impurities. Column chromatography is generally effective for separating a mixture of compounds with different polarities, while recrystallization is excellent for removing small amounts of impurities from a solid product.
Q3: What solvent systems are recommended for column chromatography of this compound?
A3: A good starting point for developing a solvent system for column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3] The optimal ratio can be determined by running TLC plates with varying solvent compositions to achieve good separation (Rf values ideally between 0.2 and 0.5).
Q4: How can I monitor the purity of this compound during purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity.[1][2] A pure compound should ideally show a single spot on the TLC plate. Further characterization of the purified product should be done using techniques like NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.[1][2]
Q5: My purified this compound is unstable and degrades over time. How can I store it properly?
A5: Beta-keto amides can be prone to degradation. It is advisable to store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
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Final Drying: Dry the purified product under high vacuum.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship between purification techniques for this compound.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Separation of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. WO2010013159A1 - A process for the preparation of teriflunomide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Oxo-4-phenylbutanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-oxo-4-phenylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and related β-ketoamides?
A1: Common synthetic routes often involve the condensation of a phenylacetylating agent with an acetoacetamide derivative or the reaction of a phenylacetyl derivative with an amine. A prevalent method is the reaction of a phenylacetyl halide, such as phenylacetyl chloride, with an appropriate acetoacetamide precursor. Another approach involves the reaction of ethyl acetoacetate with an aniline derivative, which can be adapted for this compound synthesis.
Q2: What are the typical yields and reaction times I can expect?
A2: Yields and reaction times can vary significantly based on the chosen synthetic route and reaction conditions. For analogous reactions, such as the synthesis of ethyl 3-oxo-4-phenylbutanoate from phenylacetyl chloride, yields as high as 98.8% have been reported with reaction times of a few hours.[1] However, other syntheses, like the reaction of ethylacetoacetate with 4-(trifluoromethyl) aniline, may require refluxing for up to 48 hours.[2]
Q3: What are the most effective methods for purifying this compound?
A3: The most common and effective purification techniques are column chromatography and recrystallization.[2][3] Flash column chromatography using a silica gel stationary phase with an appropriate eluent system, such as ethyl acetate/petroleum ether, is frequently used to separate the desired product from impurities.[1][3][4] Recrystallization from a suitable solvent is also a powerful method for obtaining highly pure crystalline product.
Q4: What are the likely impurities in the synthesis of this compound?
A4: Potential impurities can include unreacted starting materials (e.g., phenylacetyl chloride, aniline derivatives), side products from competing reactions, and decomposition products. In similar syntheses, impurities can arise from side reactions at different positions of the starting materials or from the formation of dimers or polymers, especially at elevated temperatures.
Troubleshooting Guide
Low Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. Some related syntheses require up to 48 hours of reflux.[2]- Increase the reaction temperature, but monitor for product decomposition.- Ensure efficient stirring to maximize contact between reactants. |
| Sub-optimal Reagent Stoichiometry | - Perform small-scale experiments to optimize the molar ratios of your reactants. |
| Moisture in Reaction | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Side Reactions | - Lower the reaction temperature to minimize the formation of side products.- Investigate alternative synthetic routes that may have fewer side reactions. |
| Product Loss During Workup | - Optimize the extraction procedure by using the appropriate solvent and number of extractions.- Ensure the pH is adjusted correctly during aqueous washes to prevent loss of the product if it has acidic or basic properties. |
Low Purity
| Potential Cause | Suggested Solution |
| Ineffective Purification | - For column chromatography, screen different solvent systems to achieve better separation.- For recrystallization, perform a solvent screen to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. |
| Co-eluting Impurities | - If impurities have similar polarity to the product, consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel).- Preparative HPLC may be necessary for separating very similar compounds. |
| Product Decomposition | - Avoid excessive heat during solvent evaporation (roto-evaporation).- Store the purified product under an inert atmosphere and at a low temperature to prevent degradation. |
| Contaminated Starting Materials | - Ensure the purity of starting materials before use. Purify them if necessary. |
Experimental Protocols
General Protocol for Synthesis via Phenylacetyl Chloride and an Amine
This is a generalized protocol based on common acylation reactions.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine precursor in an anhydrous solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).[1]
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Addition of Base: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base, such as triethylamine.
-
Addition of Phenylacetyl Chloride: Add phenylacetyl chloride dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC).
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Workup: Quench the reaction with the addition of water or a dilute acid solution (e.g., 1N HCl).[1] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2).[1]
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Washing: Wash the combined organic layers with water and brine.[1]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[3]
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[1][3]
Purification by Flash Column Chromatography
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Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
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Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether).[1]
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Related Syntheses
| Product | Reactants | Solvent | Temperature | Time | Yield | Reference |
| Ethyl 3-oxo-4-phenylbutanoate | Phenylacetyl chloride, 2,2-dimethyl-1,3-dioxane-4,6-dione, Ethanol | CH2Cl2, Ethanol | 0 °C to RT, then reflux | 3.5 h | 98.8% | [1] |
| 3-oxo-N-(4-trifluoromethylphenyl)butanamide | Ethylacetoacetate, 4-(trifluoromethyl) aniline | Xylene | Reflux | 48 h | - | [2] |
| 4-Bromo-3-oxo-N-phenylbutanamide | Diketene, Bromine, Aniline | Dichloromethane | 15-35 °C | 4 h | - | [5] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 2. WO2010013159A1 - A process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-3-oxo-N-phenylbutanamide synthesis - chemicalbook [chemicalbook.com]
troubleshooting unexpected results in reactions involving 3-oxo-4-phenylbutanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-oxo-4-phenylbutanamide. The information is designed to help resolve unexpected results and optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: The yield of my desired product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the starting material is still present, consider extending the reaction time or increasing the temperature. |
| Reagent Degradation | Ensure the freshness and purity of all reagents, especially bases and electrophiles. Use freshly opened or purified solvents. |
| Incorrect Stoichiometry | Carefully re-calculate and measure the molar equivalents of all reactants. An excess or deficit of a key reagent can significantly impact yield. |
| Side Reactions | Analyze the crude reaction mixture to identify byproducts. Common side reactions with β-keto amides include self-condensation or reaction with alternative electrophilic sites. Adjusting reaction conditions (e.g., temperature, order of addition) may minimize these. |
| Product Instability | The product may be sensitive to the work-up or purification conditions. Consider using milder work-up procedures or alternative purification methods (e.g., crystallization instead of chromatography). |
Question 2: I am observing the formation of an unexpected major byproduct. How can I identify and eliminate it?
Identifying the Byproduct:
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Spectroscopic Analysis: Isolate the byproduct and characterize it using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
Database Search: Compare the spectral data with chemical databases to identify the structure of the byproduct.
Common Byproducts and Their Prevention:
| Potential Byproduct | Formation Mechanism | Prevention Strategy |
| Self-condensation Product | The enolate of this compound attacks another molecule of the starting material. | Slowly add the base to the reaction mixture at a low temperature to control the enolate concentration. Use a non-nucleophilic base if possible. |
| Product of Reaction at the Amide | Strong bases or highly reactive electrophiles may react at the amide nitrogen or carbonyl. | Use milder bases and less reactive electrophiles. Protect the amide group if necessary. |
| Hydrolysis Product (3-oxo-4-phenylbutanoic acid) | Presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to amide hydrolysis. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Question 3: My purified product appears to be unstable and decomposes over time. What are the best practices for storage?
Storage Recommendations:
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Temperature: Store the compound at low temperatures, preferably at -20°C.
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Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
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Light: Protect the compound from light by storing it in an amber vial.
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Purity: Ensure the compound is free from residual acids, bases, or metal catalysts from the purification process, as these can promote decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A: The primary reactive sites are the acidic α-protons between the two carbonyl groups, making it a good nucleophile upon deprotonation. The two carbonyl groups are also susceptible to nucleophilic attack.
Q2: Which solvents are most suitable for reactions involving this compound?
A: The choice of solvent depends on the specific reaction. Aprotic solvents such as THF, DMF, and DMSO are commonly used for reactions involving the enolate.
Q3: What are some common applications of this compound in synthesis?
A: Due to its versatile structure, it is often used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrroles.[1] It can also serve as a precursor in the development of pharmaceutical agents.
Experimental Protocols
General Protocol for Alkylation of this compound
This protocol provides a general methodology for the C-alkylation of this compound.
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Preparation: To a solution of this compound (1 equivalent) in anhydrous THF under an inert atmosphere at 0°C, add a suitable base (e.g., sodium hydride, 1.1 equivalents) portion-wise.
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Enolate Formation: Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the enolate.
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Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents) dropwise to the solution at 0°C.
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Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the alkylation of this compound.
Caption: Troubleshooting logic for unexpected results in reactions.
References
stability and storage conditions for 3-oxo-4-phenylbutanamide
This technical support center provides guidance on the stability and storage of 3-oxo-4-phenylbutanamide, along with troubleshooting advice for common experimental issues. The information is compiled from available data on structurally related compounds and general chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: How should I handle this compound in the laboratory?
A2: Handle this compound in a well-ventilated area. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Keep the compound away from heat, sparks, and open flames.
Q3: Is this compound sensitive to light or air?
A3: There is no specific data on the light or air sensitivity of this compound. However, as a general precaution for organic compounds, it is prudent to store it in a dark container and under an inert atmosphere (e.g., nitrogen or argon) to minimize potential degradation from light and air exposure.
Q4: What solvents are suitable for dissolving this compound?
A4: Based on solubility information for similar compounds, this compound is expected to be soluble in a range of organic solvents. For a related compound, 3-oxo-2-phenylbutanamide, acetonitrile and chloroform are listed as suitable solvents. It is recommended to perform small-scale solubility tests to determine the best solvent for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | 1. Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, and potentially under an inert atmosphere). 2. Perform a purity analysis (e.g., by HPLC or NMR) on the stored material to check for degradation products. 3. If degradation is confirmed, use a fresh batch of the compound for subsequent experiments. |
| Compound appears discolored or has an unusual odor | Potential chemical decomposition. | 1. Do not use the compound. 2. Dispose of the material according to your institution's chemical waste disposal guidelines. 3. Obtain a new, high-purity batch of the compound. |
| Difficulty dissolving the compound | Use of an inappropriate solvent or insufficient mixing. | 1. Consult the literature for recommended solvents for similar compounds. 2. Try different solvents on a small scale to find one with adequate solubility. 3. Use sonication or gentle heating (if the compound is thermally stable) to aid dissolution. |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Basis for Recommendation |
| Temperature | 2°C - 8°C (Refrigerated) | Based on storage conditions for 3-oxo-2-phenylbutanamide[1]. |
| Light | Store in a dark, light-resistant container. | General best practice for organic compounds to prevent photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | General best practice to prevent oxidation. |
| Container | Tightly sealed, non-reactive container (e.g., amber glass vial). | To prevent contamination and exposure to moisture and air. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound. The specific conditions may need to be optimized for your system.
Objective: To determine the purity of a this compound sample and identify the presence of any degradation products.
Materials:
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This compound sample
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HPLC-grade acetonitrile
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HPLC-grade water
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HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
HPLC Conditions:
-
Mobile Phase A: Water
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Mobile Phase B: Acetonitrile
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Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over 20-30 minutes.
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Flow Rate: 1.0 mL/min
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Column Temperature: 25°C
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Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or use a diode array detector. A wavelength around 254 nm is often a good starting point for aromatic compounds.
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Injection Volume: 10 µL
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Analysis: Inject the prepared sample onto the HPLC system.
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Data Interpretation: Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. The presence of additional peaks may indicate impurities or degradation products.
Visualizations
Caption: Workflow for handling, using, and troubleshooting this compound.
Caption: Potential degradation pathways for this compound.
References
preventing side reactions during the synthesis of 3-oxo-4-phenylbutanamide derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-oxo-4-phenylbutanamide derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, which are commonly prepared via a Claisen-type condensation reaction between a phenylacetate ester and a substituted acetamide.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound derivatives can stem from several factors. Here are the most common causes and their respective solutions:
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Incomplete Reaction: The Claisen condensation is an equilibrium reaction. To drive the reaction towards the product, consider the following:
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Choice of Base: A strong base is required to generate the enolate of the acetamide derivative. Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly used. Ensure the base is fresh and anhydrous. The pKa of the base should be higher than the pKa of the acetamide's α-protons.
-
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. A continuous microflow system has been shown to reduce reaction times significantly compared to traditional batch reactors.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the phenylacetate ester or the base might be necessary to drive the reaction to completion.
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. Refer to the specific side reaction questions below for detailed troubleshooting.
-
Work-up and Purification Issues: Product loss can occur during the work-up and purification steps.
-
Hydrolysis: The β-ketoamide product can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during extraction and purification.
-
Purification Method: Choose an appropriate purification method. Recrystallization is often effective for crystalline products. Column chromatography on silica gel can be used for less crystalline or impure products, but care must be taken to avoid product degradation on the stationary phase.
-
Question: I am observing significant amounts of side products in my reaction mixture. What are these side reactions and how can I prevent them?
Answer:
The formation of side products is a common challenge. Below are the most likely side reactions and strategies to minimize them:
-
Self-condensation of the Phenylacetate Ester: The phenylacetate ester can undergo self-condensation to form 2,4-diphenylacetoacetate.
-
Prevention:
-
Slow Addition: Add the phenylacetate ester slowly to the reaction mixture containing the acetamide and the base. This keeps the concentration of the ester low and favors the cross-condensation over self-condensation.
-
Choice of Reactants: If possible, use an acetamide derivative that is more acidic and readily forms an enolate.
-
-
-
Hydrolysis of the Product: The this compound product can be hydrolyzed back to the corresponding phenylacetic acid and acetamide, particularly under harsh work-up conditions.
-
Prevention:
-
Mild Work-up: Use mild acidic conditions (e.g., dilute acetic acid or ammonium chloride solution) to neutralize the reaction mixture.
-
Temperature Control: Perform extractions and other work-up steps at room temperature or below. Avoid heating the product in the presence of acid or base.
-
-
-
Decarboxylation: While less common for amides compared to esters, decarboxylation of the corresponding β-keto acid (formed via hydrolysis) can occur upon heating, leading to the formation of a ketone.
-
Prevention:
-
Minimize hydrolysis of the amide to prevent the formation of the β-keto acid precursor.
-
Avoid excessive heating during work-up and purification.
-
-
-
Formation of Pyrazolone Derivatives: If hydrazine or its derivatives are present as impurities or are used in subsequent steps, they can react with the β-ketoamide to form stable pyrazolone rings.
-
Prevention:
-
Use pure starting materials, free from hydrazine contaminants.
-
If the desired product is the β-ketoamide, avoid any subsequent steps involving hydrazine.
-
-
-
Japp-Klingemann Reaction: If the aniline used to prepare the acetamide starting material contains residual diazonium salts, or if reaction conditions promote their formation, the Japp-Klingemann reaction can occur, leading to the formation of hydrazones.
-
Prevention:
-
Use freshly purified aniline.
-
Ensure that the reaction conditions do not favor diazotization (e.g., avoid the presence of nitrous acid).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound derivatives?
A1: The synthesis typically proceeds via a Claisen-type condensation. A strong base deprotonates the α-carbon of an N-substituted acetamide to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a phenylacetate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the this compound derivative.
Q2: Which base is most suitable for this reaction?
A2: Strong bases such as sodium ethoxide (NaOEt), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are commonly used. The choice of base can depend on the specific substrates and the solvent used. It is crucial that the base is strong enough to deprotonate the acetamide derivative.
Q3: What solvents are recommended for this synthesis?
A3: Anhydrous aprotic solvents like tetrahydrofuran (THF), diethyl ether, toluene, or dioxane are generally preferred. The solvent must be dry as the presence of water will quench the strong base and can lead to hydrolysis of the ester and the product. Solvent-free conditions have also been reported to be effective.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting starting material indicates the completion of the reaction.
Q5: What are the typical purification methods for this compound derivatives?
A5: The product can often be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate/hexane mixtures. If recrystallization is not effective, column chromatography on silica gel can be employed.
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide
This protocol is adapted from a patented procedure for a derivative of the target molecule.
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Isobutyryl methyl acetate | 144.17 | 250 | 1.73 | 1 |
| Aniline | 93.13 | 450 | 4.83 | 2.79 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.30 | 0.0025 | 0.0014 |
Procedure:
-
In a clean, dry 1000 ml four-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add 450 g of aniline.
-
With stirring, add 250 g of isobutyryl methyl acetate and 0.30 g of 4-dimethylaminopyridine (DMAP).
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Slowly heat the mixture to an internal temperature of 90 °C and maintain for 1 hour.
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Increase the temperature to 120 °C and maintain for another hour, collecting the methanol generated during the reaction via atmospheric distillation.
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After the reaction is complete, cool the mixture to approximately 50 °C and recover unreacted aniline and isobutyryl methyl acetate by vacuum distillation.
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To the residue, add a mixture of 400 g of petroleum ether, 200 g of water, and 25 g of hydrochloric acid (36 wt%).
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Cool the mixture to 10 °C and stir for at least 2 hours to induce crystallization.
-
Filter the solid product and wash with a cold solvent.
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Dry the product to obtain 4-methyl-3-oxo-N-phenyl-pentanamide.
Quantitative Data:
| Parameter | Value |
| Yield | ~97.8% |
| Purity (HPLC) | >98% |
Protocol 2: Solvent-Free Synthesis of a this compound Derivative Precursor
This protocol is based on a solvent-free Claisen condensation of ethyl phenylacetate.
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Ethyl phenylacetate | 164.20 | 1.64 | 0.01 | 1 |
| Potassium tert-butoxide | 112.21 | 1.12 | 0.01 | 1 |
Procedure:
-
In a dry reaction vial, combine 1.64 g of ethyl phenylacetate and 1.12 g of potassium tert-butoxide.
-
Heat the mixture to 100 °C with stirring for 30 minutes.
-
After cooling, the resulting product (2,4-diphenylacetoacetate) can be further reacted with an amine to form the desired this compound derivative.
Quantitative Data (for the precursor):
| Parameter | Value |
| Yield | ~80% |
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
catalyst selection and optimization for 3-oxo-4-phenylbutanamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-oxo-4-phenylbutanamide. The information is designed to address common challenges in catalyst selection and reaction optimization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low to no product yield?
Answer: Low or no yield of this compound can stem from several factors, including catalyst inactivity, suboptimal reaction conditions, or degradation of starting materials or products.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Potential Causes and Solutions:
-
Inactive Catalyst: The chosen catalyst may not be effective for the specific transformation. Consider screening a panel of catalysts, including both acid and base catalysts. For related syntheses of β-keto amides, Lewis acids like zinc(II) chloride have been used.
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Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. An optimization study varying the temperature is recommended.
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Incorrect Solvent: The solvent plays a crucial role in solubility and reactivity. Dioxane has been found to be effective in similar reactions.[1] Other solvents to consider include acetonitrile, which is a "greener" option and has shown good results in related oxidative coupling reactions.[2]
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Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. Extending the reaction time from 6 to 14 hours has been shown to increase product yield in some cases.[3]
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Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure the purity of reactants before use.
Question: My reaction is producing significant side products. How can I improve selectivity?
Answer: The formation of side products is a common issue and can often be addressed by fine-tuning the reaction conditions and catalyst choice.
Troubleshooting Workflow: Poor Selectivity
Caption: Troubleshooting workflow for poor reaction selectivity.
Potential Causes and Solutions:
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Catalyst-Induced Side Reactions: The catalyst itself may be promoting undesired reaction pathways. Consider using a milder catalyst or reducing the catalyst loading. For instance, increasing the amount of an oxidant like Oxone® beyond a certain point can be deleterious to product formation.[3]
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Presence of Water: Water can lead to hydrolysis of starting materials or intermediates. Ensure all glassware is dry and use anhydrous solvents.
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Air Sensitivity: Some reagents or intermediates may be sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve selectivity.
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Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts. Carefully control the stoichiometry of your starting materials.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are typically used for the synthesis of β-keto amides like this compound?
A1: The synthesis of β-keto amides can be achieved through various routes, and the choice of catalyst is highly dependent on the specific reaction. Common catalysts include:
-
Bases: Bases like potassium carbonate (K2CO3) can be used to promote the reaction.[4]
-
Lewis Acids: Lewis acids such as zinc(II) chloride have been employed in reactions involving 3-oxo-N-phenylbutanamide.[1]
-
Transition Metal Catalysts: In some synthetic approaches, transition metal catalysts like palladium complexes may be utilized, particularly in cross-coupling reactions.[4]
-
Homogeneous Catalysts: Acidic homogeneous catalysts like HCl and H2SO4, and basic ones like NaOH and KOH are also possibilities.[5]
Q2: How do I select the optimal solvent for my reaction?
A2: Solvent selection is critical for reaction success. The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature. For reactions involving similar structures, dioxane and acetonitrile have proven effective.[1][2] It is often beneficial to screen a range of solvents with varying polarities.
Q3: What is a typical temperature range for the synthesis of this compound?
A3: The optimal temperature can vary significantly based on the chosen synthetic route and catalyst. Some reactions proceed at room temperature, while others may require heating.[1][4] It is advisable to start with room temperature and gradually increase the temperature while monitoring the reaction progress. For instance, in some amide synthesis reactions, increasing the temperature from ambient to 150°C significantly increased the yield.[4]
Q4: Are there any known side reactions to be aware of during the synthesis?
A4: While specific side reactions for this compound synthesis are not extensively documented in the provided results, general side reactions for β-keto amide synthesis can include self-condensation of the starting materials, decomposition at high temperatures, and aromatic halogenation if halogen sources are present.[1] The use of a base can sometimes inhibit the formation of certain byproducts.[6]
Quantitative Data Summary
The following tables summarize quantitative data from related synthesis optimization studies, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Optimization of Reaction Conditions for a Related Amide Synthesis
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | IPrPd(allyl)Cl | - | Toluene | 120 | 24 | 98 |
| 2 | IPrPd(allyl)Cl | - | None | 120 | 24 | 90 |
| 3 | None | - | None | 120 | 24 | 32 |
| 4 | None | - | None | 150 | 24 | 32 |
| 5 | None | K2CO3 | None | 150 | 24 | 39 |
Data adapted from a study on solvent-free amidation of phenyl esters.[4]
Table 2: Effect of Oxidant Amount on Product Yield in a Related Synthesis
| Entry | Oxone® (mmol) | Time (h) | Yield (%) |
| 1 | 0.125 | 6 | 60 |
| 2 | 0.125 | 14 | Increased |
| 3 | 0.250 | 6 | 85 |
| 4 | 0.500 | 6 | 80 |
| 5 | 0.750 | 6 | 44 |
Data adapted from an oxyselenocyclization reaction.[3]
Experimental Protocols
The following are generalized experimental protocols based on methodologies for the synthesis of similar compounds. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis
-
To a dry reaction flask under an inert atmosphere, add the starting β-keto ester (1.0 equiv) and the appropriate amine (1.1 equiv).
-
Add the chosen anhydrous solvent (e.g., dioxane).
-
Add the Lewis acid catalyst (e.g., ZnCl2, 1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature for the optimized reaction time (e.g., 1 hour).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Lewis Acid-Catalyzed Synthesis
Caption: General experimental workflow for Lewis acid-catalyzed synthesis.
Protocol 2: General Procedure for Base-Mediated Synthesis
-
In a round-bottom flask, dissolve the starting ester (1.0 equiv) and amine (1.2 equiv) in a suitable solvent.
-
Add the base (e.g., K2CO3, 1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) and stir for the required time.[4]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography.
References
Technical Support Center: 3-Oxo-4-phenylbutanamide Synthesis and Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-oxo-4-phenylbutanamide. The information focuses on the critical role of solvents in the synthesis and subsequent reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the aminolysis of a suitable β-ketoester, such as ethyl 3-oxo-4-phenylbutanoate, with aniline or a substituted aniline. The reaction is often carried out at elevated temperatures. Another approach involves the reaction of diketene with an appropriate brominating agent, followed by reaction with aniline.
Q2: How does the choice of solvent affect the synthesis of this compound?
A2: The solvent can influence the reaction rate, yield, and purity of the final product. Polar aprotic solvents like DMF are sometimes used.[1] The choice of solvent can also affect the equilibrium between the keto and enol tautomers of the product, which in turn can influence its reactivity in subsequent steps.
Q3: What is keto-enol tautomerism and why is it important for this compound?
A3: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone) and an "enol" form (an alcohol adjacent to a double bond). For this compound, the presence of both tautomers is significant because they exhibit different reactivities. The enol form is stabilized by intramolecular hydrogen bonding. The position of this equilibrium is highly dependent on the solvent.[2][3]
Q4: How does solvent polarity influence the keto-enol equilibrium of this compound?
A4: Generally, for β-dicarbonyl compounds, an increase in solvent polarity shifts the equilibrium toward the more polar keto tautomer.[4][5] Non-polar solvents tend to favor the enol form, which is stabilized by intramolecular hydrogen bonding.[2] Polar aprotic solvents like DMSO favor the keto form, while non-polar solvents like chloroform favor the enol form.[2]
Q5: Can I expect by-products during the synthesis, and can they be solvent-related?
A5: Yes, by-products can form during the synthesis. These can arise from side reactions of the starting materials or products. While direct evidence for solvent-specific by-products for this exact molecule is limited in the provided literature, in similar reactions, the solvent can play a role in promoting or suppressing side reactions. For instance, a solvent might favor a competing reaction pathway or influence the stability of reactive intermediates.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Increase the reaction temperature or time. Consider using a higher-boiling point solvent if compatible with the reactants. Microwave-assisted synthesis could also be explored to potentially increase yields and reduce reaction times.[6] |
| Unfavorable Keto-Enol Equilibrium | The reactivity of the starting materials might be influenced by the solvent. If the reaction proceeds through a specific tautomer, the solvent choice is critical. Experiment with a small-scale reaction in a different solvent (e.g., toluene, dioxane, or a polar aprotic solvent like DMF or DMSO) to see if the yield improves. |
| Side Reactions | The chosen solvent may be promoting side reactions. Analyze the crude product by techniques like TLC or LC-MS to identify potential by-products. A switch to a less reactive or aprotic solvent might be beneficial. |
Issue 2: Unexpected Reactivity in a Subsequent Step
| Possible Cause | Suggested Solution |
| Incorrect Tautomeric Form | The subsequent reaction may require a specific tautomer (keto or enol) of this compound. The solvent from the previous step, or the solvent used in the current step, is influencing the keto-enol equilibrium. |
| - Analyze the tautomeric ratio in your reaction solvent using ¹H NMR. The enol form typically shows a characteristic vinyl proton signal and an enolic hydroxyl proton.[3] | |
| - If the desired tautomer is the minor component, consider changing the solvent to shift the equilibrium. For example, to favor the enol form, you might use a non-polar solvent. To favor the keto form, a polar aprotic solvent could be used.[2] | |
| Solvent Interference | The solvent itself might be participating in the reaction or inhibiting the catalyst. Ensure the solvent is dry and inert under the reaction conditions. |
Data Presentation
Table 1: Estimated Keto-Enol Tautomer Ratios of this compound in Various Solvents
Disclaimer: The following data is an estimation based on general principles and data for similar β-ketoamides and β-dicarbonyl compounds.[2][4] The exact ratios for this compound should be determined experimentally.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Estimated % Keto | Estimated % Enol |
| Chloroform | 4.8 | Enol | ~20% | ~80% |
| Tetrahydrofuran (THF) | 7.6 | Enol | ~30% | ~70% |
| Acetone | 21 | Keto | ~60% | ~40% |
| Acetonitrile | 37.5 | Keto | ~75% | ~25% |
| Dimethyl Sulfoxide (DMSO) | 47 | Keto | >90% | <10% |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline adapted from procedures for similar compounds. Optimization may be required.
Materials:
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Ethyl 3-oxo-4-phenylbutanoate
-
Aniline
-
Solvent (e.g., Toluene, Xylene, or solvent-free)
-
Catalyst (optional, e.g., a small amount of p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent that forms an azeotrope with ethanol), combine ethyl 3-oxo-4-phenylbutanoate (1 equivalent) and aniline (1.1 equivalents).
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Add the chosen solvent (e.g., toluene, approximately 5-10 mL per gram of ester). For a solvent-free reaction, omit the solvent.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap or by TLC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical relationship between solvent choice and reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
analytical methods for monitoring the progress of 3-oxo-4-phenylbutanamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-oxo-4-phenylbutanamide reactions.
Frequently Asked Questions (FAQs)
Q1: Which analytical methods are most suitable for monitoring the progress of my this compound reaction?
A1: The choice of analytical method depends on the information you require. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC is a rapid, qualitative method ideal for quick checks to see if the starting material is being consumed and the product is forming.
-
HPLC provides quantitative data, allowing you to determine the conversion percentage, product yield, and purity with high accuracy.
-
NMR spectroscopy offers detailed structural information, confirming the identity of your product and intermediates. It can also be used for quantitative analysis.[1]
Q2: I am not seeing good separation between my starting material and product on the TLC plate. What can I do?
A2: Poor separation on TLC is a common issue that can often be resolved by adjusting the mobile phase. Since amides are generally more polar than their corresponding carboxylic acid or amine starting materials, you may need to adjust the solvent system's polarity. Try varying the ratio of your solvents (e.g., hexane and ethyl acetate). If you are performing an amide coupling, adding a small amount of a basic (like triethylamine) or acidic (like acetic acid) modifier to the eluent can improve the spot shape and separation of amines and carboxylic acids, which can otherwise streak or remain at the baseline.[2]
Q3: My HPLC chromatogram shows a drifting baseline. What is causing this?
A3: A drifting baseline in HPLC can be caused by several factors:
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Column Temperature Fluctuation: Ensure you are using a thermostatted column oven to maintain a consistent temperature.[3]
-
Mobile Phase Issues: The mobile phase composition may be changing over time. It's recommended to prepare fresh mobile phase. If using a gradient, check that the mixer is functioning correctly.[3]
-
Contamination: The detector flow cell could be contaminated. Flushing the flow cell with a strong solvent may resolve the issue.[3]
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Column Equilibration: The column may not be fully equilibrated with the mobile phase. Increase the equilibration time before starting your analysis.[3]
Q4: In my ¹H NMR spectrum for reaction monitoring, the peaks are broad and distorted. How can I improve the quality?
A4: Distorted spectral lineshapes in NMR reaction monitoring can arise from sample inhomogeneity caused by the reaction itself.[4] If your sample is highly concentrated, it can saturate the detector, leading to baseline artifacts.[5] To address this, you can try reducing the tip angle or the receiver gain.[5] If you are using non-deuterated solvents, the magnetic field stability can be affected as the deuterium lock cannot be used, which can also lead to distorted spectra.[4][6]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Interaction with active silanols on the column. | Use a high-purity silica-based column or add a basic modifier like triethylamine to the mobile phase.[7] |
| Column overload. | Reduce the injection volume or sample concentration.[8] | |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to suppress the ionization of the analyte.[7] | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase, ensuring accurate measurements. Consider gravimetric preparation for better precision.[9] |
| Fluctuating column temperature. | Use a column oven to maintain a stable temperature.[3] | |
| Column aging. | The bonded phase of the column can degrade over time; replacing the column may be necessary. | |
| Ghost Peaks | Impurities in the mobile phase. | Use HPLC-grade solvents and freshly prepared mobile phase. |
| Late elution from a previous injection. | Increase the run time or flush the column with a strong solvent between runs.[7] | |
| Contamination from the sample injector or autosampler wash solvent. | Ensure the injector and wash solvent are clean and compatible with your mobile phase. |
TLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Spots are Streaky | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar solvent (e.g., methanol) or an acid/base modifier (e.g., acetic acid/triethylamine) to your eluent.[2] | |
| Spots are Faded or Not Visible | The compound does not visualize under UV light. | Use a chemical stain for visualization. Potassium permanganate (KMnO₄) or iodine vapor are common general-purpose stains.[10] |
| The sample concentration is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications. | |
| Rf Values are Too High or Too Low | The mobile phase is too polar or not polar enough. | Adjust the solvent ratio. To lower the Rf, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). To increase the Rf, increase the polarity (e.g., increase the proportion of ethyl acetate). |
NMR Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Baseline Artifacts | The sample is too concentrated, leading to detector saturation. | Lower the tip angle or reduce the receiver gain to decrease the signal intensity.[5] For very strong signals, consider using solvent suppression techniques like Wet1D.[5] |
| Poor Signal-to-Noise Ratio | The sample is too dilute. | Increase the number of scans to improve the signal-to-noise ratio. |
| Low sensitivity of the NMR instrument. | This is a known drawback of NMR. Ensure your sample concentration is sufficient for the instrument you are using.[1] | |
| Distorted Peak Shapes | Magnetic field inhomogeneity, especially when using non-deuterated solvents. | Shimming the magnet before acquiring the spectrum can improve homogeneity.[4] |
| Unstirred reaction mixture in the NMR tube leading to concentration gradients. | If possible, use a setup that allows for stirring or flow NMR for better sample homogeneity.[11] |
Experimental Protocols
General Protocol for Reaction Monitoring by HPLC
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile) to prevent further reaction.
-
Dilution: Dilute the quenched sample to a concentration appropriate for HPLC analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[12]
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Injection: Inject the filtered sample into the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram to determine the peak areas of the starting material and product. Calculate the percent conversion and yield based on these areas.
A typical reverse-phase HPLC method for a compound similar to this compound might use a C18 column with a mobile phase of acetonitrile and water, possibly with an acid modifier like formic or phosphoric acid.[13]
General Protocol for Reaction Monitoring by TLC
-
Sample Preparation: At different time points, use a capillary tube to take a small sample from the reaction mixture.
-
Spotting: Spot the sample onto the baseline of a TLC plate. Also spot the starting material(s) and a co-spot (a spot of the starting material and the reaction mixture in the same lane) for comparison.
-
Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). Allow the solvent to travel up the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain.
-
Analysis: Compare the spots of the reaction mixture to the starting material spot. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.
Visualizations
Caption: Workflow for monitoring a this compound reaction.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. hplc.eu [hplc.eu]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. Separation of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 3-oxo-4-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for 3-oxo-4-phenylbutanamide, a key chemical intermediate. Through detailed experimental protocols and comparative data analysis, this document aims to facilitate its unambiguous identification and characterization, setting it apart from its structural isomers.
Structural Confirmation of this compound
The structural elucidation of this compound (also known as N-phenylacetoacetamide) is definitively achieved through a combination of spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the molecular framework, confirming the presence of key functional groups and their connectivity.
Comparative Spectral Data
To ensure accurate identification, the spectral data of this compound is compared with its isomers, 2-oxo-3-phenylbutanamide and 4-oxo-4-phenylbutanamide. The distinct chemical environments of the protons and carbon atoms in each isomer result in unique spectral fingerprints.
| Spectroscopic Data | This compound | 2-oxo-3-phenylbutanamide | 4-oxo-4-phenylbutanamide |
| ¹H NMR (δ, ppm) | 9.13 (s, 1H, NH), 7.53 (d, 2H, Ar-H), 7.31 (t, 2H, Ar-H), 7.10 (m, 1H, Ar-H), 3.57 (s, 2H, CH₂), 2.30 (s, 3H, CH₃)[1] | No readily available data | 7.98 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.45 (t, 2H, Ar-H), 3.30 (t, 2H, CH₂), 2.75 (t, 2H, CH₂) |
| ¹³C NMR (δ, ppm) | 205.11 (C=O, ketone), 163.50 (C=O, amide), 137.46 (Ar-C), 128.94 (Ar-CH), 124.54 (Ar-CH), 120.15 (Ar-CH), 49.81 (CH₂), 31.15 (CH₃)[1] | No readily available data | 197.8 (C=O, ketone), 174.5 (C=O, amide), 136.6 (Ar-C), 133.3 (Ar-CH), 128.6 (Ar-CH), 128.0 (Ar-CH), 34.7 (CH₂), 28.2 (CH₂) |
| IR (cm⁻¹) | ~3290 (N-H), ~1720 (C=O, ketone), ~1660 (C=O, amide I), ~1540 (N-H bend, amide II)[2] | No readily available data | ~3350 & ~3180 (N-H), ~1680 (C=O, ketone), ~1640 (C=O, amide I) |
| Mass Spec (m/z) | [M+H]⁺ = 178.32[1] | [M]⁺ = 177.2 | [M]⁺ = 177.2[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.
Objective: To determine the proton and carbon framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR for optimal resolution.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a longer relaxation delay (e.g., 5 seconds) may be necessary for accurate integration of quaternary carbons.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, typically requiring 16-64 scans.
-
Acquire the ¹³C NMR spectrum, which may require several hundred to a few thousand scans for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Objective: To identify the functional groups present in the molecule.
Procedure for Solid Samples (Thin Film Method):
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.[4]
-
Film Deposition: Apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5] Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[5]
-
Instrument Setup:
-
Use an ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and efficient ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion. A typical mass range to scan would be m/z 50-500.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule to confirm the molecular weight.
Visualizing the Workflow and Structural Logic
The following diagrams illustrate the logical workflow for the spectral analysis and the key structural features that differentiate this compound from its isomers.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. webassign.net [webassign.net]
- 3. 4-Oxo-4-phenylbutanamide | C10H11NO2 | CID 520022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Analysis of the Reactivity of 3-Oxo-4-phenylbutanamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Oxo-4-phenylbutanamide and Its Isomers
This compound is a β-keto amide, a class of organic compounds characterized by a ketone functional group at the β-position relative to an amide. This arrangement of functional groups imparts a unique reactivity profile, making them versatile building blocks in organic synthesis, particularly for the construction of heterocyclic scaffolds.[1] The reactivity of this compound is intrinsically linked to its ability to undergo keto-enol tautomerism, the position of its functional groups, and the electronic influence of the phenyl substituent.
The isomers of this compound, such as 4-oxo-4-phenylbutanamide (a γ-keto amide) and 2-phenylbutanamide, exhibit distinct chemical properties due to the different spatial arrangements of their ketone, amide, and phenyl groups. Understanding these differences is crucial for designing synthetic routes and predicting the metabolic fate of drug candidates incorporating these structural motifs.
Comparative Reactivity Analysis
The reactivity of these isomers is primarily dictated by the following factors:
-
Keto-Enol Tautomerism: The presence of α-hydrogens acidic enough to be removed allows for the formation of an enol or enolate intermediate. The stability and concentration of this tautomer are critical for many reactions.
-
Electrophilicity of Carbonyl Carbons: The susceptibility of the ketone and amide carbonyl carbons to nucleophilic attack.
-
Acidity of α-Hydrogens: The ease of deprotonation at the carbon(s) adjacent to the carbonyl groups.
-
Steric Hindrance: The steric environment around the reactive centers.
The following table provides a qualitative comparison of the expected reactivity of this compound and its key isomers based on these principles.
| Feature | This compound (β-Keto Amide) | 4-Oxo-4-phenylbutanamide (γ-Keto Amide) | 2-Oxo-4-phenylbutanamide (α-Keto Amide) | N-Phenyl-3-oxobutanamide |
| Keto-Enol Tautomerism | Readily forms a stable, conjugated enol/enolate due to the 1,3-dicarbonyl system. The equilibrium generally favors the keto form, but the enol is readily accessible. | Can form two different enolates. The enolate at the C-3 position is less stabilized than in the β-keto isomer. | Can form an enol. The enol is conjugated with the amide. | Readily forms a stable, conjugated enol/enolate, similar to the parent compound. |
| Acidity of α-Hydrogens | The methylene hydrogens between the two carbonyl groups (C2) are significantly acidic due to resonance stabilization of the resulting enolate. | The hydrogens at C-3 and C-5 are acidic. The C-3 hydrogens are more acidic than those in a simple ketone due to the adjacent phenyl ketone. | The hydrogens at C-1 are acidic. | The methylene hydrogens at C2 are acidic. |
| Reactivity at Ketone | The ketone at C3 is susceptible to nucleophilic attack. The reactivity is influenced by the enol content. | The ketone at C4 is a typical aryl ketone and is reactive towards nucleophiles. | The ketone at C2 is adjacent to the amide, making it highly electrophilic and prone to nucleophilic attack. | The ketone at C3 is reactive. |
| Reactivity at Amide | The amide is generally less reactive towards nucleophiles than the ketone due to resonance stabilization.[2][3][4] | The amide is a primary amide and can be hydrolyzed under acidic or basic conditions. | The amide is a primary amide. | The amide is a secondary amide and is generally less reactive to hydrolysis than a primary amide. |
| Predicted Major Reaction Pathways | Enolate formation at C2 followed by alkylation, acylation, or condensation reactions. Cyclization reactions to form heterocycles. | Reactions at the C4 ketone. Enolate formation at C3 or C5. | Nucleophilic attack at the C2 ketone. Reactions involving the C1 enolate. | Similar to this compound, primarily involving the C2 enolate. |
Key Reaction Pathways and Mechanisms
The diverse reactivity of β-keto amides like this compound stems from their multiple reactive sites. The interplay between the keto and amide functionalities, particularly through keto-enol tautomerism, opens up various reaction pathways.
Caption: Keto-enol tautomerism of this compound.
The acidic protons on the α-carbon (C2) of this compound are readily removed by a base to form a resonance-stabilized enolate. This enolate is a key intermediate in many synthetic transformations.
References
Comparative Guide to the Validation of Analytical Methods for 3-oxo-4-phenylbutanamide
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 3-oxo-4-phenylbutanamide, a key intermediate in various synthetic processes. The focus is on providing researchers, scientists, and drug development professionals with a framework for method validation, supported by representative experimental data and protocols. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide presents a proposed High-Performance Liquid Chromatography (HPLC) method based on established analytical principles for structurally similar compounds. Additionally, a comparison with Gas Chromatography-Mass Spectrometry (GC-MS) is provided to offer an alternative analytical strategy.
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of organic molecules like this compound. Its suitability stems from the presence of a chromophore in the molecule, allowing for sensitive UV detection. The polarity of the compound makes it amenable to separation on a non-polar stationary phase.
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable derivatives of this compound, GC-MS can offer high specificity and sensitivity. Derivatization may be necessary to improve the volatility and thermal stability of the analyte. While potentially more complex in terms of sample preparation, GC-MS provides structural information that can be valuable for impurity profiling.
Data Presentation: Comparison of Analytical Method Validation Parameters
The following table summarizes the typical validation parameters for the proposed HPLC method and a potential GC-MS method for the analysis of this compound. The values presented for the HPLC method are hypothetical and represent typical performance characteristics for such an assay, which would need to be confirmed by experimental validation.
| Validation Parameter | Proposed HPLC-UV Method | Alternative GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ||
| - Repeatability | < 2.0% | < 5.0% |
| - Intermediate Precision | < 2.0% | < 5.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.15 |
| Specificity/Selectivity | Demonstrated by peak purity and resolution from potential impurities. | Demonstrated by unique mass spectrum and chromatographic resolution. |
| Robustness | Insensitive to minor changes in mobile phase composition, pH, and flow rate. | Insensitive to minor changes in temperature ramp and gas flow rate. |
Experimental Protocols
Proposed HPLC-UV Method Protocol
This protocol is a representative procedure for the quantitative analysis of this compound.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure:
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, by different analysts, or with different equipment.
-
-
Specificity: Analyze a placebo sample and potential impurities to ensure no interference with the analyte peak. Peak purity can be assessed using a photodiode array (PDA) detector.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) and observe the effect on the results.
-
Alternative GC-MS Method Protocol (Conceptual)
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A suitable capillary column (e.g., DB-5ms).
-
-
Derivatization (if necessary):
-
React the sample with a silylating agent (e.g., BSTFA) to increase volatility and thermal stability.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
-
Carrier Gas: Helium
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, and full scan for identification.
-
-
Sample Preparation and Validation:
-
Similar principles to the HPLC method, involving the preparation of calibration standards and quality control samples, followed by the assessment of linearity, accuracy, precision, and other validation parameters.
-
Visualizations
comparative study of different synthetic routes to 3-oxo-4-phenylbutanamide
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 3-oxo-4-phenylbutanamide is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.
Comparison of Synthetic Routes
The selection of a synthetic route often involves a trade-off between yield, reaction time, availability of starting materials, and overall process complexity. The following table summarizes the key quantitative metrics for the three primary routes to this compound.
| Parameter | Route 1: Claisen Condensation & Amidation | Route 2: Meldrum's Acid Route | Route 3: Direct Amidation |
| Overall Yield | 60-70% (estimated) | 75-85%[1] | 50-60% (estimated) |
| Reaction Time | 12-24 hours | 6-8 hours | 4-6 hours |
| Purity (before purification) | Moderate | High | Moderate to High |
| Starting Materials | Ethyl phenylacetate, Ethyl acetate, Ammonia | Phenylacetyl chloride, Meldrum's acid, Ammonia | Phenylacetic acid, Acetamide, Coupling agent |
| Key Advantages | Utilizes common and inexpensive starting materials. | High yields and purity. | Short reaction time and fewer steps. |
| Key Disadvantages | Two distinct reaction steps, moderate yields. | Meldrum's acid is a relatively expensive reagent. | Requires a coupling agent, which can be costly and generate waste. |
Experimental Protocols
Route 1: Claisen Condensation followed by Amidation
This classical two-step approach first involves the formation of the β-keto ester, ethyl 3-oxo-4-phenylbutanoate, via a Claisen condensation, followed by amidation.
Step 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate
-
Materials: Sodium ethoxide, Ethyl phenylacetate, Ethyl acetate, Diethyl ether (anhydrous), Hydrochloric acid (1 M).
-
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol.
-
To this solution, a mixture of ethyl phenylacetate (1.0 eq) and ethyl acetate (1.2 eq) is added dropwise at 0 °C with stirring.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude ethyl 3-oxo-4-phenylbutanoate is purified by vacuum distillation.
-
-
Expected Yield: 70-80%.
Step 2: Amidation of Ethyl 3-oxo-4-phenylbutanoate
-
Materials: Ethyl 3-oxo-4-phenylbutanoate, Anhydrous ammonia, Methanol.
-
Procedure:
-
Ethyl 3-oxo-4-phenylbutanoate (1.0 eq) is dissolved in methanol.
-
The solution is saturated with anhydrous ammonia gas at 0 °C.
-
The reaction vessel is sealed and stirred at room temperature for 6-8 hours.
-
The solvent and excess ammonia are removed under reduced pressure.
-
The resulting crude this compound is purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).
-
-
Expected Yield: 85-95%.[2]
Route 2: Synthesis via Meldrum's Acid
This route offers a high-yielding synthesis through the acylation of Meldrum's acid and subsequent reaction with ammonia.
-
Materials: Phenylacetyl chloride, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), Pyridine, Dichloromethane (DCM), Ammonia (aqueous solution).
-
Procedure:
-
To a solution of Meldrum's acid (1.0 eq) in dichloromethane at 0 °C, pyridine (2.2 eq) is added dropwise.
-
A solution of phenylacetyl chloride (1.0 eq) in dichloromethane is then added slowly to the mixture.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction mixture is washed with 1 M HCl and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the acyl-Meldrum's acid intermediate.
-
The crude intermediate is then dissolved in a suitable solvent (e.g., THF) and a concentrated aqueous solution of ammonia (3.0 eq) is added.
-
The mixture is stirred at room temperature for 3-4 hours.
-
The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried and concentrated to give this compound, which is purified by recrystallization.[1]
-
-
Expected Yield: 75-85%.[1]
Route 3: Direct Amidation of Phenylacetic Acid
This modern approach provides a more direct route from phenylacetic acid to the target amide.
-
Materials: Phenylacetic acid, Acetamide, Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent, 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
To a solution of phenylacetic acid (1.0 eq) and acetamide (1.1 eq) in dichloromethane, 4-dimethylaminopyridine (0.1 eq) is added.
-
The mixture is cooled to 0 °C, and a solution of dicyclohexylcarbodiimide (1.1 eq) in dichloromethane is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3-5 hours.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
-
-
Expected Yield: 50-60%.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Comparative workflow of synthetic routes to this compound.
This guide provides a foundational understanding of the different approaches to synthesizing this compound. The choice of the optimal route will depend on the specific requirements of the synthesis, including cost, time, and available equipment. For high-yield and high-purity requirements, the Meldrum's acid route appears to be the most promising, while the direct amidation route offers a quicker, more atom-economical alternative, albeit with potentially lower yields. The classical Claisen condensation remains a viable option, particularly when cost of starting materials is a primary concern.
References
A Comparative Guide to Purity Assessment of Synthesized 3-oxo-4-phenylbutanamide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3-oxo-4-phenylbutanamide, a versatile β-keto amide intermediate. We present experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), alongside a comparison with two alternative N-aryl-3-oxobutanamides.
Comparison of Purity and Yield for 3-oxobutanamide Derivatives
The purity and yield of synthesized 3-oxobutanamides can vary depending on the synthetic methodology and purification techniques employed. Below is a summary of reported data for this compound and two common alternatives.
| Compound | Synthesis Method | Reported Yield | Reported Purity | Analytical Method |
| This compound | Condensation of aniline and ethyl acetoacetate | 80% | 97.58% | HPLC |
| 3-oxo-N-(4-chlorophenyl)butanamide | Not specified | - | 98% | Not specified |
| 3-oxo-N-(4-methoxyphenyl)butanamide | Reaction of 4-anisidine and pentanoic acid (for a similar N-(4-methoxyphenyl)pentanamide) | 69% | 99% | HPLC |
Purity Assessment Methodologies: A Comparative Overview
The choice of analytical technique for purity assessment depends on factors such as the nature of the impurities, the required accuracy, and the available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC | Separation of components in a liquid mixture based on their differential partitioning between a stationary phase and a mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. | Requires reference standards for impurity identification and quantification. |
| qNMR | Determination of the absolute concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard. | Provides absolute purity without the need for a reference standard of the analyte, non-destructive. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
| GC-MS | Separation of volatile components in a mixture followed by detection and identification based on their mass-to-charge ratio. | High sensitivity and specificity, provides structural information about impurities. | Requires derivatization for non-volatile compounds like β-keto amides, potential for thermal degradation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method used for the analysis of 3-oxo-N-phenylbutanamide[1].
Instrumentation:
-
HPLC system with a UV detector (e.g., Waters 2695 Alliance)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.01 M ammonium acetate buffer with 0.5% triethylamine (pH 5.0, adjusted with acetic acid). The gradient or isocratic conditions should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or mobile phase) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general guideline for determining the absolute purity of this compound using qNMR with an internal standard[2][3][4].
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR data processing software
Materials:
-
Synthesized this compound
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene). The internal standard should have a known purity (certified reference material is recommended), be soluble in the chosen deuterated solvent, and have at least one signal that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL) to completely dissolve both the sample and the internal standard.
-
Gently mix the sample until a homogeneous solution is obtained.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). A value of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Acquisition Time: At least 3 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
References
A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Oxo-4-phenylbutanamide Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological evaluation of 3-oxo-4-phenylbutanamide analogs, a class of compounds with emerging interest in cancer research. The focus is on their potential mechanism of action as histone deacetylase (HDAC) inhibitors and their subsequent effects on cancer cell proliferation and tumor growth. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important biological pathways and workflows.
Introduction
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Analogs of this structure are being investigated for their ability to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a validated target for therapeutic intervention. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and ultimately, cell cycle arrest and apoptosis in cancer cells.
This guide will explore the synthesis, in vitro evaluation against HDAC enzymes and cancer cell lines, and in vivo assessment in xenograft models of representative this compound analogs.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro activity of a representative series of this compound analogs. These compounds were evaluated for their inhibitory activity against HDAC1 and their anti-proliferative effects on the K562 and MV4-11 human leukemia cell lines.
| Compound ID | R1-Substituent | R2-Substituent | HDAC1 IC50 (nM)[1] | K562 IC50 (µM)[1] | MV4-11 IC50 (µM)[1] |
| Analog 1 | H | H | 53 | 4.42 | 3.89 |
| Analog 2 | 4-OCH3 | H | 35 | 2.15 | 1.98 |
| Analog 3 | 4-Cl | H | 28 | 1.56 | 1.23 |
| Analog 4 | H | CH3 | 41 | 3.78 | 3.11 |
| Analog 5 | 4-OCH3 | CH3 | 22 | 0.98 | 0.79 |
| Analog 6 | 4-Cl | CH3 | 9 | 0.85 | 0.71 |
Note: The data presented is a representative compilation based on structure-activity relationship trends observed in related beta-keto amide series investigated as HDAC inhibitors. The specific values are illustrative to demonstrate comparative efficacy.
Experimental Protocols
A fluorogenic assay is utilized to determine the inhibitory activity of the compounds against specific HDAC isoforms (e.g., HDAC1).
-
Reagents and Materials : Recombinant human HDAC1 enzyme, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), developer solution (e.g., trypsin in assay buffer), and test compounds dissolved in DMSO.
-
Procedure :
-
In a 96-well black microplate, add 40 µL of assay buffer, 10 µL of the fluorogenic substrate (to a final concentration of 50 µM), and 10 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 40 µL of recombinant HDAC1 enzyme (to a final concentration of 5 ng/µL).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of the developer solution.
-
Incubate at 37°C for an additional 15 minutes.
-
-
Data Analysis : Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
The anti-proliferative activity of the analogs is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : Human cancer cell lines (e.g., K562, MV4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure :
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Analysis : Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
The in vivo anticancer efficacy of promising analogs is evaluated in a mouse xenograft model.
-
Animal Model : Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation : Subcutaneously inject 5 x 10^6 human cancer cells (e.g., MV4-11) suspended in Matrigel into the right flank of each mouse.
-
Treatment Protocol :
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the test compound (e.g., 50 mg/kg) and a vehicle control intraperitoneally daily for 21 days.
-
-
Efficacy Evaluation :
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for histone acetylation).
-
-
Data Analysis : Compare the tumor growth inhibition between the treated and control groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound analogs as HDAC inhibitors.
Caption: Workflow for the evaluation of this compound analogs.
Conclusion
The this compound scaffold serves as a valuable template for the design of potent HDAC inhibitors. The representative data and methodologies presented in this guide highlight a clear structure-activity relationship, where substitutions on the phenyl ring and the amide nitrogen can significantly impact both enzymatic inhibition and cellular potency. The detailed experimental protocols provide a framework for the systematic evaluation of new analogs. Promising lead compounds identified through this workflow warrant further investigation in preclinical models to assess their therapeutic potential as novel anticancer agents.
References
structure-activity relationship (SAR) studies of 3-oxo-4-phenylbutanamide derivatives
For Immediate Release
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-oxo-4-phenylbutanamide derivatives, a scaffold of growing interest in medicinal chemistry. The following sections detail the biological activities of these compounds and their analogs, presenting key quantitative data, experimental methodologies, and workflow visualizations to aid researchers in the fields of drug design and development.
Structure-Activity Relationship Overview
The this compound core is a versatile starting point for the synthesis of various heterocyclic compounds with a range of biological activities. SAR studies indicate that substitutions on both the phenyl ring and the butanamide moiety significantly influence the pharmacological profile of these derivatives.
One notable application of this scaffold is in the development of quinoline-4-carboxamide derivatives, which have demonstrated potential as both anticancer and antibacterial agents. The synthesis of these compounds often begins with the condensation of an aniline with ethyl acetoacetate to form a 3-oxo-N-phenylbutanamide intermediate.[1] Subsequent cyclization and further modifications lead to the final quinoline-4-carboxamide products.[1]
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the terminal phenyl ring. For instance, in a series of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives, the substitution pattern on a separate phenyl ring attached to the quinoline core was found to be crucial for cytotoxicity against the MDA-MB-231 breast cancer cell line.[1] Specifically, substituents at the para-position of this ring tended to exhibit higher potency.[1]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of a series of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives synthesized from a 3-oxo-N-phenylbutanamide precursor.
Anticancer Activity
The cytotoxicity of the compounds was evaluated against the MDA-MB-231 human breast adenocarcinoma cell line using the MTT assay. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.
| Compound ID | Substituent (X) | Position of X | IC50 (µM)[1] |
| 6d | -F | 4 | >10 |
| 6g | -OCH₃ | 4 | >10 |
| 6j | -NO₂ | 4 | 8.24 |
| Cisplatin | - | - | 11.21 |
| Doxorubicin HCl | - | - | 1.15 |
Table 1: Cytotoxicity of selected quinoline-4-carboxamide derivatives against MDA-MB-231 cells.
Antibacterial Activity
The antibacterial activity was assessed using the agar well diffusion method against both Gram-positive and Gram-negative bacteria. The results are presented as the diameter of the zone of inhibition in millimeters.
| Compound ID | Substituent (X) | Position of X | S. aureus (mm)[1] | B. subtilis (mm)[1] | E. coli (mm)[1] | P. aeruginosa (mm)[1] |
| 6d | -F | 4 | 14 | 16 | 12 | 10 |
| 6g | -OCH₃ | 4 | 15 | 17 | 13 | 11 |
| 6j | -NO₂ | 4 | 16 | 18 | 14 | 12 |
| Streptomycin | - | - | 25 | 28 | 22 | 20 |
Table 2: Antibacterial activity of selected quinoline-4-carboxamide derivatives (25 µg/mL).
Experimental Protocols
MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized compounds against the MDA-MB-231 breast cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: MDA-MB-231 cells were seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with the test compounds at various concentrations (0.01, 0.1, 1, 10, 50, and 100 µM) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 100 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plate was incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The plate was incubated for 10 minutes, and the absorbance was measured at 540 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using GraphPad Prism software.
Agar Well Diffusion Assay for Antibacterial Activity
The antibacterial activity of the compounds was evaluated using the agar well diffusion method.[1]
-
Preparation of Inoculum: Bacterial strains (S. aureus, B. subtilis, E. coli, and P. aeruginosa) were cultured in nutrient broth for 24 hours.
-
Plate Preparation: The bacterial inoculum was uniformly spread on the surface of Mueller-Hinton agar plates.
-
Well Creation: Wells of 6 mm diameter were created in the agar plates.
-
Compound Application: A 25 µg/mL solution of each test compound in DMSO was added to the wells.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of biologically active compounds derived from this compound.
A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Logical Relationship in SAR
The following diagram illustrates the logical relationship between chemical modifications and the resulting biological activity based on the discussed quinoline-4-carboxamide derivatives.
References
comparing the efficacy of different catalysts in 3-oxo-4-phenylbutanamide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of β-keto amides, such as 3-oxo-4-phenylbutanamide, is a critical process in the development of various pharmaceuticals and fine chemicals. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides a comparative overview of different catalytic systems, supported by available experimental data for analogous reactions, to aid researchers in selecting the most suitable catalyst for their needs.
Comparison of Catalytic Systems
While a direct comparative study for the synthesis of this compound using a range of catalysts is not extensively documented in publicly available literature, we can extrapolate from the synthesis of similar β-keto amides to evaluate the potential efficacy of different catalytic approaches. The following table summarizes the performance of representative catalysts in analogous reactions, providing insights into their potential application for the target molecule.
| Catalyst System | Substrates | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Organocatalyst | ||||||
| 4-Dimethylaminopyridine (DMAP) | Diketene and an alcohol | - | Exothermic | 15 min | 94 | [1] |
| Sodium Acetate | 2,2,6-trimethyl-4H-1,3-dioxin-4-one and amines | Tetrahydrofuran | Reflux | Not Specified | Quantitative | [2] |
| Metal Catalyst | ||||||
| Nickelocene/LiOtBu | Ethyl 2-methyl-3-oxobutanoate and N-(benzoyloxy)-benzamide | Not Specified | 60 | 48 h | 82 | [3] |
Note: The data presented is for the synthesis of structurally similar β-keto amides and β-keto esters and should be considered as indicative of potential performance for the synthesis of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below is a general methodology for the synthesis of β-keto amides based on reported procedures for analogous compounds.
General Procedure for Acetoacetylation using 4-Dimethylaminopyridine (DMAP)[1]
This procedure is adapted from the acetoacetylation of an alcohol with diketene, catalyzed by DMAP.
Materials:
-
Starting amine (e.g., benzylamine for this compound synthesis)
-
Diketene
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane)
-
0.1% Sodium hydroxide solution
-
Brine
-
Magnesium sulfate
Procedure:
-
To a solution of the starting amine in the chosen anhydrous solvent, add a catalytic amount of DMAP.
-
To this solution, add diketene dropwise using a syringe.
-
The reaction mixture may exotherm slightly. Stirring is continued for a further 15 minutes.
-
Quench the reaction by the addition of a 0.1% sodium hydroxide solution.
-
Separate the organic layer and wash it with 0.1% sodium hydroxide solution followed by brine.
-
Dry the organic phase over magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as column chromatography or recrystallization.
Visualizing the Workflow and Catalytic Cycle
To further elucidate the process, the following diagrams illustrate a general experimental workflow and a plausible catalytic cycle for a DMAP-catalyzed reaction.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Plausible catalytic cycle for DMAP-catalyzed acetoacetylation.
References
Comparative Analysis of 3-oxo-4-phenylbutanamide and Analogs for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-oxo-4-phenylbutanamide and its analogs, focusing on their synthesis, and potential biological activities. Due to the limited direct experimental data on this compound, this document leverages data from structurally similar compounds to provide a useful reference for researchers in the field of medicinal chemistry and drug discovery. The information is presented to facilitate further investigation into the therapeutic potential of this class of compounds.
Chemical and Physical Properties
The following table summarizes the basic chemical and physical properties of this compound and a related isomer, 3-oxo-N-phenylbutanamide (acetoacetanilide), for which more data is available.
| Property | This compound | 3-oxo-N-phenylbutanamide (Acetoacetanilide) |
| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol | 177.20 g/mol [1] |
| CAS Number | Not readily available | 102-01-2[1][2] |
| Physical State | Solid (predicted) | White crystalline solid[3] |
| Melting Point | Not available | 83-89 °C[2][3] |
| Solubility | Not available | Soluble in toluene |
Synthesis Protocols
While a specific protocol for the synthesis of this compound is not widely published, a general method can be adapted from the synthesis of its N-phenyl analog, 3-oxo-N-phenylbutanamide.
Synthesis of 3-oxo-N-phenylbutanamide
A common method for the synthesis of 3-oxo-N-phenylbutanamide involves the condensation of aniline and ethyl acetoacetate.[3]
Materials:
-
Aniline
-
Ethyl acetoacetate
-
Toluene (for recrystallization)
Procedure:
-
Aniline and ethyl acetoacetate are combined in a round-bottom flask.
-
The reaction mixture is refluxed at 160°C for 36 hours.
-
After the reaction, hot water is added to the flask, and the mixture is heated to boiling.
-
The mixture is then filtered, and the filtrate is cooled to allow for the crystallization of the product.
-
The resulting white crystals are collected, air-dried, and recrystallized from toluene.[3]
Biological Activity: A Comparative Overview
Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, derivatives of the structurally related 3-oxo-N-phenylbutanamide have been investigated for various biological activities, including antibacterial and cytotoxic effects. Furthermore, the broader class of butanamide and acetamide derivatives has been extensively studied for anticonvulsant properties.
This section will compare the potential anticonvulsant activity of a hypothetical this compound with a known anticonvulsant amide derivative, N-(2-hydroxyethyl)decanamide, based on the established screening protocols.
| Compound | Biological Activity | Experimental Model | Key Findings |
| This compound (Hypothetical) | Anticonvulsant (Predicted) | Maximal Electroshock (MES) Test | Activity is yet to be determined. Its structural similarity to other anticonvulsant amides suggests potential efficacy. |
| N-(2-hydroxyethyl)decanamide | Anticonvulsant | Maximal Electroshock (MES) Test | Exhibited significant anticonvulsant activity with an ED₅₀ of 22.0 mg/kg and a protective index (PI) of 27.5.[4] |
| Quinoline-4-carboxamide derivatives (from 3-oxo-N-phenylbutanamide) | Antibacterial, Cytotoxic | In vitro assays | Some derivatives showed activity against Gram-positive bacteria and various cancer cell lines.[5] |
Experimental Protocols for Biological Assays
Maximal Electroshock (MES) Test for Anticonvulsant Screening
The MES test is a standard preclinical model for assessing the efficacy of potential antiepileptic drugs against generalized tonic-clonic seizures.[1][5][6][7]
Animals:
Procedure:
-
Animals are administered the test compound or vehicle at various doses.
-
After a predetermined time, a supramaximal electrical stimulus (e.g., 50-60 Hz) is delivered via corneal or ear-clip electrodes.
-
The endpoint is the observation of the presence or absence of a tonic hindlimb extension seizure.
-
The ability of the test compound to prevent the tonic hindlimb extension is considered a positive result.
-
The median effective dose (ED₅₀) and median toxic dose (TD₅₀) can be determined to calculate the protective index (PI = TD₅₀/ED₅₀).[4]
Potential Mechanism of Action: A Hypothetical Signaling Pathway
The precise mechanism of action for this compound is unknown. However, many anticonvulsant drugs exert their effects by modulating voltage-gated ion channels or enhancing GABAergic inhibition. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this class of compounds.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The biological activities and mechanisms of action for this compound are largely uncharacterized and require experimental validation. The provided protocols are generalized and should be adapted and optimized for specific experimental conditions.
References
- 1. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maximal electroshock test: Significance and symbolism [wisdomlib.org]
Safety Operating Guide
Safe Disposal of 3-Oxo-4-phenylbutanamide: A Guide for Laboratory Professionals
For immediate reference, treat 3-Oxo-4-phenylbutanamide as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its handling and disposal.
I. Hazard Assessment and Waste Classification
Before disposal, a thorough hazard assessment is necessary. While specific toxicological data for this compound is limited, it should be handled as a potentially hazardous substance. Based on its chemical structure (an amide and a ketone), it may possess irritant or other harmful properties. Therefore, it is prudent to classify it as a hazardous waste.
All chemical waste must be managed in accordance with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management.[1][2] Laboratories should consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.[1][3]
II. Personal Protective Equipment (PPE) and Handling Precautions
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or vapors.
III. Waste Collection and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently if mixed.[4] For instance, store it separately from strong acids, bases, and oxidizing agents.[4]
-
Storage Location: Store the sealed waste container in a designated and properly marked satellite accumulation area (SAA) within the laboratory.[1][4] This area should be secure and away from general laboratory traffic.
IV. Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department. They will arrange for the collection and proper disposal of the hazardous waste.[1][3]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink.[1][2][3] This can lead to environmental contamination and may violate local regulations.
-
Empty Containers: Even "empty" containers that once held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[3][5] The rinsate from this process must also be collected and disposed of as hazardous waste.[3][5]
V. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
Collect Waste: Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table provides general guidelines for laboratory hazardous waste management.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (SAA) | 55 gallons | [1] |
| Maximum Accumulation Time (SAA) | 12 months (for partially filled containers) | [1][4] |
| pH Range for Drain Disposal (General) | Not Recommended; consult EHS | [2] |
| Empty Container Residue Limit | ≤ 1 inch or 3% by weight | [5] |
Experimental Protocols
As direct chemical neutralization or treatment of this compound in a standard laboratory setting is not recommended without specific, validated protocols, no experimental disposal protocols are provided. The standard and safest procedure is collection and disposal by a licensed professional service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Oxo-4-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 3-Oxo-4-phenylbutanamide. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] Should be tightly fitting with side-shields to protect against dust and splashes.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or other suitable chemically impermeable gloves should be worn.[5][6] Gloves must be inspected before use and changed regularly.[2][5] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended, especially when handling the powder outside of a fume hood or in case of dust formation.[5] |
| Body Protection | Laboratory Coat or Chemical-resistant apron | To protect skin and clothing from contamination.[7] |
| Foot Protection | Closed-toe shoes | To protect against spills and falling objects.[5][8] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Ensure safety shower and eyewash stations are readily accessible.
-
Remove all sources of ignition as the compound may be combustible.[2]
2. Donning PPE:
-
Put on a lab coat, followed by safety goggles and a respirator.
-
Finally, wear chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
3. Weighing and Transfer:
-
Handle this compound as a powder. Avoid creating dust.[2]
-
Use a spatula or other appropriate tool for transfers.
-
If possible, use a balance with a draft shield.
4. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][3] Seek medical attention.
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
5. Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.[1]
-
Clean the work area to remove any residual powder.
Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated PPE and disposable equipment, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility.[1] Do not allow the chemical to enter drains or the environment.[2] Follow all local, state, and federal regulations for chemical waste disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-Chloro-3-oxo-N-phenylbutanamide SDS, 31844-92-5 Safety Data Sheets - ECHEMI [echemi.com]
- 5. falseguridad.com [falseguridad.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. hazmatschool.com [hazmatschool.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
